BR102910
Beschreibung
Eigenschaften
Molekularformel |
C18H14Cl2F2N4O2S |
|---|---|
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2F2N4O2S/c19-12-2-1-10(3-13(12)20)4-15-25-14(8-29-15)17(28)24-7-16(27)26-9-18(21,22)5-11(26)6-23/h1-3,8,11H,4-5,7,9H2,(H,24,28)/t11-/m0/s1 |
InChI-Schlüssel |
JTSUDVSZJDOOJG-NSHDSACASA-N |
Isomerische SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N |
Kanonische SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BR102910: A Technical Guide to its Mechanism of Action as a Selective Fibroblast Activation Protein (FAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BR102910 is a potent and highly selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease with a well-documented role in the tumor microenvironment, fibrosis, and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory profile, and the preclinical evidence supporting its therapeutic potential. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals investigating FAP-targeted therapies.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPPIV/CD26) family.[1][2] It possesses both exopeptidase and endopeptidase activity, enabling it to cleave a variety of extracellular matrix (ECM) components.[1][2] FAP expression is tightly regulated, with low to undetectable levels in most normal adult tissues.[1][2] However, its expression is significantly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial-derived cancers, as well as in areas of active tissue remodeling associated with fibrosis and inflammation.[1][2][3][4][5] This restricted expression pattern makes FAP an attractive therapeutic target for various pathologies.
Mechanism of Action of this compound
This compound exerts its pharmacological effect through the direct and selective inhibition of the enzymatic activity of FAP. By binding to the active site of the FAP protein, this compound blocks its ability to hydrolyze its substrates, thereby modulating downstream pathological processes.
Molecular Target: Fibroblast Activation Protein (FAP)
The primary molecular target of this compound is Fibroblast Activation Protein.[1][2][6] this compound has demonstrated potent, nanomolar-level inhibition of FAP activity.
Signaling Pathway
The inhibition of FAP by this compound directly impacts the tumor microenvironment and fibrotic processes. FAP's enzymatic activity contributes to ECM degradation, facilitating cancer cell invasion and metastasis. By inhibiting FAP, this compound is hypothesized to remodel the tumor stroma, potentially reducing tumor growth and progression.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for FAP over the closely related protease, Prolyl Oligopeptidase (PREP).
| Compound | Target | IC50 |
| This compound | FAP | 2 nM [6] |
| This compound | PREP | 49.00 µM[6][7] |
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro FAP Inhibition Assay
This protocol outlines a standard fluorogenic assay to determine the IC50 value of this compound against FAP.
Objective: To quantify the potency of this compound in inhibiting FAP enzymatic activity.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the FAP enzyme to each well, excluding the negative control wells.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation/emission wavelengths of 400/505 nm for AFC).
-
Calculate the rate of substrate hydrolysis.
-
Plot the percentage of FAP inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo FAP Inhibition Study in a Mouse Model
This protocol describes a general in vivo study to assess the FAP inhibitory activity of this compound in a mouse model.[6]
Objective: To evaluate the ability of this compound to inhibit FAP activity in a living organism.
Materials:
-
C57BL/6J mice[6]
-
This compound formulation for oral administration[6]
-
Vehicle control
-
Plasma and tissue collection supplies
-
FAP activity assay reagents (as described in 4.1)
Procedure:
-
Acclimate C57BL/6J mice to the laboratory conditions.
-
Divide the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 0-30 mg/kg) to the treatment groups.[6] Administer the vehicle to the control group.
-
At a specified time point after administration, collect blood samples to obtain plasma.
-
Optionally, collect relevant tissues and prepare tissue homogenates.
-
Measure the FAP enzymatic activity in the plasma and/or tissue homogenates using the in vitro FAP inhibition assay described in section 4.1.
-
Calculate the percentage of FAP inhibition for each dose group relative to the vehicle control group.
Therapeutic Potential
The selective inhibition of FAP by this compound presents a promising therapeutic strategy for several diseases.
-
Oncology: By targeting FAP in the tumor microenvironment, this compound may inhibit tumor growth, invasion, and metastasis.
-
Fibrosis: FAP is implicated in the pathogenesis of various fibrotic diseases, and its inhibition could offer a novel anti-fibrotic approach.
-
Type 2 Diabetes: this compound has been considered as a potential lead candidate for the treatment of type 2 diabetes.[1][2]
Conclusion
This compound is a potent and selective inhibitor of Fibroblast Activation Protein. Its mechanism of action is centered on the direct inhibition of FAP's enzymatic activity, which plays a crucial role in the pathophysiology of cancer and fibrotic diseases. The preclinical data summarized in this document provide a strong rationale for the continued investigation and development of this compound as a targeted therapeutic agent.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of Mouse Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
BR102910: A Potent and Selective Inhibitor of Fibroblast Activation Protein (FAP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the microenvironment of various pathologies, including cancer, fibrosis, and inflammation.[1] Its restricted expression pattern and enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, make it an attractive therapeutic target.[1] BR102910 has emerged as a novel, potent, and selective small molecule inhibitor of FAP, demonstrating significant promise in preclinical studies.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, selectivity, preclinical efficacy, and the experimental protocols used for its evaluation.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of FAP with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been evaluated against closely related proteases, particularly Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP), demonstrating a favorable selectivity profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| Fibroblast Activation Protein (FAP) | 1[1] |
| Prolyl Oligopeptidase (PREP) | 49,000[2] |
| Dipeptidyl Peptidase IV (DPPIV) | >10,000* |
*Data from the primary publication is required for the precise DPPIV IC50 value.
Preclinical In Vivo Efficacy
The in vivo efficacy of this compound was demonstrated in a study using C57BL/6J mice.[1] Oral administration of this compound resulted in a dose-dependent inhibition of FAP activity, highlighting its potential for systemic therapeutic use.[2]
Table 2: In Vivo FAP Inhibition by this compound
| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Effect |
| C57BL/6J mice | Oral | 0-30 | Significant dose-dependent FAP inhibition[2] |
*Detailed quantitative results from the in vivo study, such as the percentage of FAP inhibition at different doses and time points, are pending access to the full-text publication.
Experimental Protocols
In Vitro FAP Inhibition Assay
A fluorogenic assay is a common method to determine the in vitro inhibitory activity of compounds against FAP.
Principle: The assay measures the cleavage of a specific fluorogenic substrate by the FAP enzyme. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound) and controls
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human FAP to each well of the microplate.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC).
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo FAP Inhibition Study
Animal Model: C57BL/6J mice are a commonly used inbred strain for in vivo studies.[1]
Principle: To assess the in vivo efficacy of this compound, the inhibitor is administered to the animals, and the FAP activity in plasma or tissue samples is measured ex vivo.
Procedure:
-
House C57BL/6J mice under standard laboratory conditions.
-
Administer this compound orally at various doses (e.g., 0, 3, 10, 30 mg/kg).[2]
-
At a specified time point after administration, collect blood samples via a suitable method (e.g., cardiac puncture) into tubes containing an anticoagulant.
-
Prepare plasma by centrifuging the blood samples.
-
Measure the FAP activity in the plasma samples using an ex vivo enzymatic assay, similar to the in vitro assay described above.
-
The percentage of FAP inhibition in the treated groups is calculated relative to the vehicle-treated control group.
-
Analyze the dose-response relationship to evaluate the in vivo potency of this compound.
Signaling Pathways and Experimental Workflows
FAP Signaling Pathway
FAP is known to influence several downstream signaling pathways that are critical in cancer progression and fibrosis. These include the PI3K/Akt and Ras-ERK pathways, which are involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of FAP's role in activating these pathways.
References
Structure-Activity Relationship of BR102910: A Selective Fibroblast Activation Protein Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BR102910 has been identified as a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in a variety of pathological conditions, including cancer, fibrosis, and inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its inhibitory activity and selectivity against related proteases. The document includes detailed experimental methodologies for key in vitro and in vivo assays, along with visualizations of the critical signaling pathways influenced by FAP. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of FAP-targeted therapeutics.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPPIV/CD26) family.[1] FAP exhibits both exopeptidase and endopeptidase activity, with the ability to cleave peptides after a proline residue. Its expression is highly restricted in healthy adult tissues but is significantly upregulated on activated fibroblasts, particularly cancer-associated fibroblasts (CAFs), in the tumor microenvironment, as well as in areas of tissue remodeling, such as fibrosis and inflammation.[1][2] This differential expression profile makes FAP an attractive therapeutic target for various diseases.
Structure-Activity Relationship of this compound
This compound, also referred to as compound 24 in its discovery publication, has been characterized as a FAP inhibitor with nanomolar potency and high selectivity.[2] The core of the SAR studies leading to the discovery of this compound involved systematic modifications of a chemical scaffold to optimize its binding affinity and selectivity for FAP over other closely related serine proteases like DPPIV and prolyl oligopeptidase (PREP).[2]
Quantitative Inhibitory Activity
While the specific IC50 values from the primary publication "Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor" by Jung et al. (2021) are not publicly available in the searched literature, the abstract and citing articles confirm its "nanomolar potency" and "high selectivity".[2] The following table outlines the intended structure for presenting such quantitative data.
| Compound ID | Modification | FAP IC50 (nM) | DPPIV IC50 (nM) | PREP IC50 (nM) | Selectivity (FAP vs. DPPIV) | Selectivity (FAP vs. PREP) |
| This compound (Compound 24) | Optimized Scaffold | Nanomolar Potency | High | High | High | High |
| Analog 1 | Modification A | - | - | - | - | - |
| Analog 2 | Modification B | - | - | - | - | - |
| Analog 3 | Modification C | - | - | - | - | - |
Table 1: Inhibitory Activity and Selectivity of this compound and Analogs. This table is structured to present the key quantitative data on the inhibitory potency and selectivity of this compound. The specific values are noted as "Nanomolar Potency" and "High" selectivity as per the abstract of the primary research article, with placeholders for data on its analogs which are not publicly available.
FAP Signaling Pathways
FAP expression and activity have been shown to influence several critical signaling pathways involved in cell proliferation, migration, and invasion. Understanding these pathways is crucial for elucidating the mechanism of action of FAP inhibitors like this compound.
References
In Vivo FAP Inhibition with BR102910: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective Fibroblast Activation Protein (FAP) inhibitor, BR102910. FAP is a compelling therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the tumor microenvironment, fibrotic tissues, and inflammatory sites.[1] this compound has emerged as a potent and selective inhibitor of FAP with demonstrated in vivo activity. This document consolidates the available preclinical data on this compound, details representative experimental protocols for its in vivo evaluation, and illustrates key signaling pathways associated with FAP activity.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the prolyl-specific peptidase family.[1] It possesses both exopeptidase and endopeptidase activities. While FAP expression is virtually undetectable in most normal adult tissues, it is significantly upregulated in sites of tissue remodeling, such as in fibrosis, inflammation, and the stroma of over 90% of epithelial cancers. This restricted expression pattern makes FAP an attractive target for diagnostic and therapeutic interventions.
This compound: A Selective FAP Inhibitor
This compound is a novel, orally active small molecule inhibitor of FAP. Preclinical studies have highlighted its nanomolar potency and high selectivity for FAP over other related proteases, such as Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP).[2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 | Source |
| Fibroblast Activation Protein (FAP) | 1 nM | ProbeChem |
| Fibroblast Activation Protein (FAP) | 2 nM | MedchemExpress |
| Prolyl Oligopeptidase (PREP) | 49.00 µM | MedchemExpress |
Table 2: In Vivo Administration Details for this compound
| Parameter | Details | Source |
| Animal Model | C57BL/6J mice | MedchemExpress, GlpBio |
| Dosing Range | 0-30 mg/kg | MedchemExpress, GlpBio |
| Administration Route | Oral (once) | MedchemExpress, GlpBio |
| Observed Effect | Significant dose-dependent FAP inhibition | MedchemExpress, GlpBio |
FAP-Associated Signaling Pathways
FAP activity is implicated in various signaling pathways that promote tumor growth, invasion, and immunosuppression. The diagram below illustrates a simplified representation of key pathways influenced by FAP.
Caption: Simplified diagram of FAP-mediated signaling pathways and the inhibitory action of this compound.
Experimental Protocols for In Vivo FAP Inhibition
The following section outlines a representative experimental protocol for evaluating the in vivo efficacy of a FAP inhibitor like this compound. Please note that the specific protocol for the published this compound studies is not publicly available; this represents a general methodology based on standard practices in the field.
Animal Model
-
Species: C57BL/6J mice
-
Age: 8-10 weeks
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Drug Preparation and Administration
-
Formulation: this compound is prepared in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dose Levels: Based on available data, a dose-response study could include doses of 1, 3, 10, and 30 mg/kg. A vehicle control group is essential.
-
Administration: A single oral gavage is administered to each mouse.
Sample Collection and FAP Activity Assay
-
Time Points: Plasma and tissue samples (e.g., liver, kidney, tumor if applicable) are collected at various time points post-administration (e.g., 1, 4, 8, 24 hours) to assess the duration of FAP inhibition.
-
Sample Processing: Blood is collected via cardiac puncture into EDTA-containing tubes and centrifuged to obtain plasma. Tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
FAP Activity Assay: FAP enzyme activity in plasma and tissue homogenates is measured using a fluorogenic substrate specific for FAP. The fluorescence intensity is measured over time, and the rate of substrate cleavage is proportional to the FAP activity.
Data Analysis
-
FAP activity in the treated groups is expressed as a percentage of the activity in the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of FAP inhibition at different doses and time points.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of a FAP inhibitor.
Caption: A generalized workflow for an in vivo study evaluating a FAP inhibitor.
Conclusion
This compound is a promising selective FAP inhibitor with demonstrated in vivo efficacy. Its high potency and selectivity warrant further investigation for therapeutic applications in oncology and fibrotic diseases. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and drug development professionals working in this area. Further studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its therapeutic potential in various disease models.
References
BR102910: A Technical Overview for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR102910 is a novel, potent, and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease that has emerged as a promising therapeutic target for type 2 diabetes.[1][2] FAP is known to be upregulated in tissues undergoing remodeling, such as in fibrosis, inflammation, and cancer.[1] Its role in metabolic diseases stems from its ability to cleave and inactivate Fibroblast Growth Factor 21 (FGF21), a key hormone with beneficial effects on glucose and lipid metabolism.[1] By inhibiting FAP, this compound aims to increase the circulating levels of active FGF21, thereby exerting anti-diabetic effects. This document provides a comprehensive technical overview of the available research on this compound and its potential application in the field of type 2 diabetes.
Core Mechanism of Action: FAP Inhibition and FGF21 Potentiation
The primary mechanism of action of this compound is the selective inhibition of FAP. FAP's dipeptidyl peptidase and endopeptidase activity are responsible for the proteolytic inactivation of FGF21. FGF21 is a critical metabolic regulator that enhances insulin sensitivity, improves glucose uptake, and has beneficial effects on lipid profiles. In states of metabolic stress, such as type 2 diabetes, the activity of FGF21 is desirable. However, its short half-life, partly due to cleavage by FAP, limits its therapeutic potential.
This compound, by binding to and inhibiting FAP, is designed to prevent the degradation of FGF21. The resulting increase in the concentration of active FGF21 is then able to exert its downstream effects on various metabolic pathways, ultimately leading to improved glycemic control and other anti-diabetic outcomes.
Signaling Pathways
The proposed signaling cascade initiated by FAP inhibition with this compound and the subsequent potentiation of FGF21 signaling is depicted below.
Caption: Proposed mechanism of action of this compound in type 2 diabetes.
Quantitative Data
The available quantitative data for this compound primarily focuses on its in vitro inhibitory activity and selectivity.
| Parameter | Value | Target Enzyme/Protein | Notes |
| IC50 | 1-2 nM | Fibroblast Activation Protein (FAP) | Demonstrates potent inhibition of the target enzyme.[2] |
| Selectivity | High | Prolyl Oligopeptidase (PREP) | Exhibits high selectivity for FAP over other related proteases like PREP.[2] |
Note: At the time of this report, detailed quantitative data from in vivo studies in animal models of type 2 diabetes, such as changes in blood glucose, insulin levels, or body weight following this compound treatment, are not publicly available. The primary literature describes the in vivo FAP inhibition as "satisfactory" but does not provide specific numerical data.[1]
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of this compound are not fully disclosed in the publicly available literature. However, based on the abstract of the primary research article and protocols for similar FAP inhibitors, a general methodology can be inferred.
In Vitro FAP Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAP.
-
Methodology: A fluorogenic substrate for FAP is incubated with recombinant human FAP enzyme in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured by detecting the fluorescent signal over time. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo FAP Inhibition in Mice (Inferred Protocol)
-
Objective: To assess the in vivo efficacy of this compound in inhibiting FAP activity.
-
Animal Model: C57BL/6J mice are typically used for initial in vivo profiling.[1] For type 2 diabetes studies, a diabetic mouse model such as diet-induced obese (DIO) mice or ob/ob mice would be appropriate for subsequent efficacy studies.
-
Drug Administration: this compound is administered orally.[3][4] The reported dose range for a single administration study is 0-30 mg/kg.[3][4] For chronic studies, a daily dosing regimen would be established.
-
Measurement of FAP Inhibition: At various time points after drug administration, blood samples and/or tissue homogenates (e.g., from liver, adipose tissue) are collected. FAP activity in these samples is measured using a specific FAP substrate assay, similar to the in vitro assay. The percentage of FAP inhibition is calculated relative to vehicle-treated control animals.
-
Metabolic Phenotyping (for diabetes models): In diabetic animal models, a range of metabolic parameters would be assessed, including:
-
Fasting and non-fasting blood glucose levels.
-
Plasma insulin and C-peptide levels.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Body weight and food intake.
-
Plasma lipid profiles (triglycerides, cholesterol).
-
Analysis of intact and cleaved FGF21 levels in plasma.
-
Experimental Workflow
The following diagram illustrates a typical preclinical research workflow for evaluating a novel FAP inhibitor like this compound for type 2 diabetes.
Caption: A generalized preclinical development workflow for this compound.
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials for type 2 diabetes or any other indication. A search of clinical trial registries, including ClinicalTrials.gov, did not yield any results for this compound. Furthermore, the publicly accessible pipeline information from Boryung Pharmaceuticals, the company that developed this compound, does not currently list this specific compound in its clinical development stages.[5]
Conclusion and Future Directions
This compound represents a promising preclinical candidate for the treatment of type 2 diabetes based on its potent and selective inhibition of FAP. The proposed mechanism of action, centered on the potentiation of FGF21 signaling, is well-grounded in the current understanding of metabolic regulation. However, a comprehensive evaluation of its therapeutic potential is hampered by the lack of publicly available, detailed in vivo efficacy and safety data.
For drug development professionals, the next critical steps would involve:
-
Accessing the full preclinical data package: This would include detailed results from in vivo studies in relevant animal models of type 2 diabetes, providing the necessary quantitative data to assess its efficacy.
-
Conducting comprehensive safety and toxicology studies: A thorough evaluation of the safety profile of this compound is essential before it can be considered for clinical development.
-
Investigating the pharmacokinetics and pharmacodynamics in higher species: Understanding the behavior of the compound in species more closely related to humans is a crucial step in predicting its clinical performance.
The future development of this compound will be contingent on the successful completion of these preclinical milestones and a clear demonstration of a favorable efficacy and safety profile.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharm.boryung.co.kr [pharm.boryung.co.kr]
The Role of Fibroblast Activation Protein (FAP) in Fibrosis and the Therapeutic Potential of BR102910: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in a range of fibrotic diseases and cancer.[1][2] Its expression is highly restricted in healthy adult tissues but is significantly upregulated on the surface of activated fibroblasts in areas of tissue remodeling, such as in fibrotic organs and the tumor stroma.[2][3] This differential expression pattern makes FAP an attractive target for therapies aiming to specifically modulate pathogenic fibroblast activity. BR102910 is a novel, potent, and selective inhibitor of FAP, showing promise as a therapeutic agent.[3] This technical guide provides an in-depth overview of the role of FAP in fibrosis, its enzymatic activity, and the preclinical data supporting the therapeutic potential of FAP inhibitors like this compound.
The Role of FAP in Fibrosis
FAP is a member of the prolyl-specific serine protease family and possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity.[2][3] Its expression on activated fibroblasts, often termed myofibroblasts, is a hallmark of fibrotic conditions affecting various organs, including the lungs, liver, heart, and kidneys.[4][5][6][7]
In the context of fibrosis, FAP contributes to the pathological remodeling of the extracellular matrix (ECM).[8] While its precise substrate repertoire is still being fully elucidated, known substrates of its endopeptidase activity include denatured type I and III collagen (gelatin), and it plays a role in the degradation of the ECM.[4][9] Proteomic studies have identified a range of other potential FAP substrates, including fibrillin-2 and lysyl oxidase-like-1, further implicating it in ECM dynamics.[1][9]
The expression of FAP itself is induced by pro-fibrotic cytokines, most notably Transforming Growth Factor-beta (TGF-β), through the canonical Smad signaling pathway.[8] This places FAP downstream of a key driver of fibrosis, positioning it as a critical effector molecule in the fibrotic cascade.
Quantitative Data on FAP Expression and Activity
The significant upregulation of FAP in fibrotic tissues compared to healthy tissues is a consistent finding across numerous studies and organ systems. This section summarizes key quantitative data related to FAP expression, its enzymatic activity, and the potency of the FAP inhibitor this compound.
| Parameter | Value | Tissue/Condition | Reference |
| This compound IC50 | 1 nM | In vitro FAP inhibition | [3] |
| FAP Kinetic Constant (Km) | 21 µM | Substrate: DRGETGP (from human collagen I) | [10] |
| FAP Kinetic Constant (kcat) | Varies up to 100-fold depending on substrate | Peptide substrates from human collagen I | [10] |
| FAP Expression (mRNA) | Significantly increased vs. healthy donors | Ischemic heart failure and hypertrophic cardiomyopathy | [6] |
| FAP-positive cells | 4077 ± 1746 cells/mm² (control) vs. 7327 ± 1741 cells/mm² (fibrotic) | Angiotensin II and phenylephrine-induced cardiac fibrosis in mice | [11] |
| FAP Activity | Elevated in cirrhotic liver vs. non-diseased liver | Human liver cirrhosis | [12] |
| FAP Upregulation | >20-fold higher vs. uninjured | Unilateral Ureteral Obstruction (UUO) model of kidney fibrosis in mice | [13] |
Signaling Pathways Involving FAP in Fibrosis
The signaling cascades leading to FAP expression and the downstream consequences of its enzymatic activity are crucial for understanding its role in fibrosis.
Upstream Regulation of FAP Expression:
The primary driver of FAP expression in fibroblasts is the pro-fibrotic cytokine TGF-β. The binding of TGF-β to its receptor initiates an intracellular signaling cascade that involves the phosphorylation and nuclear translocation of Smad2/3 transcription factors. These activated Smad complexes then bind to the FAP gene promoter, driving its transcription.[8]
Downstream Signaling of FAP Activity:
FAP's influence on cell behavior extends beyond simple ECM degradation. It interacts with cell surface receptors, particularly integrins, to modulate intracellular signaling pathways that promote a pro-fibrotic phenotype. This interaction can lead to the activation of Focal Adhesion Kinase (FAK), which in turn can activate downstream pathways such as the PI3K/AKT and Rac1 signaling cascades. These pathways are known to be involved in cell migration, proliferation, and survival, all of which are critical aspects of the fibrotic process.[4][14]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of FAP in fibrosis and the evaluation of FAP inhibitors.
FAP Enzymatic Activity Assay
This protocol describes a fluorogenic assay to measure the enzymatic activity of FAP.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FAP substrate in DMSO.
-
Dilute the recombinant FAP enzyme to the desired concentration in assay buffer.
-
For inhibitor studies, pre-incubate the FAP enzyme with varying concentrations of the inhibitor (e.g., this compound) for a specified time at 37°C.
-
Add the FAP substrate to each well of the 96-well plate.
-
Initiate the reaction by adding the FAP enzyme (or enzyme-inhibitor mixture) to the wells.
-
Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Monitor the increase in fluorescence over time. The rate of increase is proportional to the FAP enzyme activity.
-
For IC50 determination, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This in vivo model is widely used to study pulmonary fibrosis and evaluate anti-fibrotic therapies.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice.
-
Expose the trachea through a small incision.
-
Using a microsyringe, instill a single dose of bleomycin (typically 1-3 U/kg) in sterile saline directly into the trachea. Control animals receive saline only.
-
Suture the incision and allow the mice to recover.
-
Monitor the mice for signs of distress.
-
At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize the mice.
-
Harvest the lungs for analysis.
-
Assess fibrosis by:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify total collagen content in lung homogenates.
-
Immunohistochemistry: Stain for FAP and other fibrosis markers (e.g., α-SMA).
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of fibrotic genes (e.g., Col1a1, Acta2, Fap).
-
Immunohistochemistry for FAP in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting FAP protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against FAP
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol washes and finally in water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.
-
-
Blocking:
-
Incubate the sections with blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-FAP antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody.
-
-
Signal Amplification:
-
Incubate with a streptavidin-HRP conjugate.
-
-
Detection:
-
Apply the DAB substrate, which will produce a brown precipitate at the site of FAP expression.
-
-
Counterstaining:
-
Stain the nuclei with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a coverslip using mounting medium.
-
-
Microscopy:
-
Visualize and quantify the FAP staining using a light microscope.
-
Conclusion
Fibroblast Activation Protein represents a highly specific and promising target for anti-fibrotic therapies. Its restricted expression in diseased tissues and its functional role in ECM remodeling and pro-fibrotic signaling pathways make it an attractive molecule for therapeutic intervention. Potent and selective inhibitors of FAP, such as this compound, are valuable tools for further elucidating the role of FAP in fibrosis and hold significant potential for the development of novel treatments for a wide range of fibrotic diseases. The experimental protocols and data presented in this guide provide a foundation for researchers and drug developers to advance the study of FAP and the development of next-generation anti-fibrotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast activation protein in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Circulating fibroblast activation protein activity and antigen levels correlate strongly when measured in liver disease and coronary heart disease | PLOS One [journals.plos.org]
- 13. Expression Profiling of Fibroblasts in Chronic and Acute Disease Models Reveals Novel Pathways in Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fibroblast activation protein increases metastatic potential of fibrosarcoma line HT1080 through upregulation of integrin-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
BR102910 and Cancer-Associated Fibroblasts: A Technical Guide to a Novel Therapeutic Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in cancer progression, metastasis, and therapeutic resistance. A key surface marker and functional mediator in CAFs is the Fibroblast Activation Protein (FAP), a serine protease with dipeptidyl peptidase and endopeptidase activity. Its restricted expression in normal adult tissues and high expression in the stroma of various cancers make it an attractive therapeutic target. BR102910 has emerged as a highly potent and selective FAP inhibitor.[1][2][3] While current research on this compound has primarily focused on its potential in metabolic diseases, its powerful FAP inhibition suggests significant therapeutic implications for oncology. This technical guide provides an in-depth overview of the core principles of targeting FAP in CAFs, with a focus on the known characteristics of this compound and the broader effects of FAP inhibition on key cancer-related signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the complex biological interactions to support further research and drug development in this promising area.
Introduction to this compound: A Selective FAP Inhibitor
This compound is a novel, orally available small molecule identified as a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[2] FAP is a type II transmembrane serine protease that is overexpressed on reactive stromal fibroblasts in the majority of epithelial-derived cancers.[4][5] this compound exhibits nanomolar potency against FAP, with high selectivity over other related proteases like dipeptidyl peptidase IV (DPPIV) and prolyl oligopeptidase (PREP).[2][3]
Quantitative Data: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the available quantitative data on the inhibitory activity of this compound. It is important to note that this data is from a study focused on its potential for type 2 diabetes, and as of now, no public data is available on its efficacy in cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. PREP (IC50 in µM) | Reference |
| FAP | 1-2 | 49.00 | [1][2] |
Table 2: In Vivo FAP Inhibition by this compound
| Animal Model | Doses Administered (mg/kg, oral) | Observed Effect | Reference |
| C57BL/6J mice | 0-30 | Dose-dependent FAP inhibition | [1][3] |
FAP's Role in Cancer-Associated Fibroblasts and the Tumor Microenvironment
CAFs are a heterogeneous population of activated fibroblasts within the TME that contribute to tumorigenesis by secreting growth factors, cytokines, and extracellular matrix (ECM) components. FAP expression on CAFs is correlated with poor prognosis in various cancers and is involved in:
-
ECM Remodeling: FAP's collagenase/gelatinase activity contributes to the degradation and remodeling of the ECM, facilitating cancer cell invasion and migration.[6][7]
-
Immunosuppression: FAP-expressing CAFs can create an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and reducing the infiltration of cytotoxic CD8+ T cells.[8][9]
-
Angiogenesis: FAP is implicated in promoting the formation of new blood vessels within the tumor.[10]
-
Signaling Crosstalk: FAP modulates key signaling pathways that drive cancer progression.
Key Signaling Pathways Modulated by FAP Inhibition in CAFs
Inhibition of FAP activity is expected to disrupt the pro-tumorigenic functions of CAFs by modulating several key signaling pathways. The following sections detail these pathways, with diagrams generated using Graphviz to illustrate the molecular interactions.
STAT3 Signaling Pathway
FAP expression in CAFs can lead to the activation of the STAT3 signaling pathway, which in turn promotes the secretion of C-C motif chemokine ligand 2 (CCL2), a potent chemoattractant for MDSCs. This creates an immunosuppressive TME. FAP inhibition has been shown to reduce the phosphorylation of STAT3, thereby disrupting this cascade.
TGF-β Signaling Pathway
Transforming Growth Factor-β (TGF-β) is a crucial cytokine in the TME that promotes fibrosis and CAF activation. TGF-β1 can induce the expression of FAP in various cells within the glioblastoma microenvironment.[11] FAP, in turn, can influence TGF-β signaling, creating a feedback loop that enhances the pro-tumorigenic activity of CAFs. FAP inhibition is a potential strategy to disrupt this crosstalk.
Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway plays a role in fibroblast activation and tissue fibrosis.[12] Overexpression of FAP has been shown to upregulate components of the Hedgehog pathway, such as Sonic Hedgehog (SHH) and Gli1, in lung cancer cells. While direct evidence in CAFs is still emerging, it is plausible that FAP inhibition could downregulate this pro-tumorigenic pathway in the stroma.
Hippo/YAP1 Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. The transcriptional co-activator YAP1, a major downstream effector of the Hippo pathway, is often activated in CAFs and promotes their pro-tumorigenic functions.[13] The interplay between FAP and the Hippo/YAP1 pathway is an active area of research, and targeting FAP may have downstream effects on YAP1 activity.
Experimental Protocols
The following protocols are generalized from studies on FAP inhibitors and CAFs. They can be adapted for the investigation of this compound's effects on CAF biology.
Isolation and Culture of Cancer-Associated Fibroblasts
-
Tissue Digestion: Fresh tumor tissue is minced and digested using a cocktail of enzymes such as collagenase and hyaluronidase.
-
Fibroblast Isolation: CAFs can be isolated by plastic adherence, where fibroblasts selectively attach to culture dishes, or by fluorescence-activated cell sorting (FACS) using CAF-specific markers like FAP, α-SMA, and Podoplanin, while excluding epithelial (EpCAM) and immune (CD45) cells.
-
Cell Culture: Isolated CAFs are cultured in fibroblast growth medium. Their phenotype should be regularly verified by checking for the expression of activation markers.
CAF and Cancer Cell Co-culture Assays
-
Indirect Co-culture: CAFs and cancer cells are cultured in separate chambers of a transwell plate, allowing for the exchange of secreted factors.
-
Direct Co-culture: CAFs and cancer cells are cultured in the same dish. Cells can be pre-labeled with fluorescent dyes for identification.
-
3D Co-culture: CAFs and cancer cells are embedded in a 3D matrix, such as Matrigel or collagen, to better mimic the in vivo TME.[14]
-
Treatment: this compound or other FAP inhibitors are added to the co-culture medium at various concentrations to assess their effects on cell behavior.
Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: CAFs, either in monoculture or co-culture, are treated with this compound for various times and at different concentrations. Cells are then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., STAT3, Smad2/3, FAK, YAP1).
-
Detection and Quantification: After incubation with a secondary antibody, the protein bands are visualized and quantified to determine the effect of this compound on protein phosphorylation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: RNA is extracted from treated and control CAFs, and its quality and quantity are assessed. cDNA is then synthesized from the RNA.
-
qPCR: The expression of target genes (e.g., CCL2, FAP, Gli1, CTGF) is quantified by qPCR using gene-specific primers.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene for normalization.
Cell Migration and Invasion Assays
-
Wound Healing Assay: A scratch is made in a confluent monolayer of CAFs, and the rate of wound closure is monitored over time in the presence or absence of this compound.
-
Transwell Invasion Assay: CAFs are seeded in the upper chamber of a transwell insert coated with a basement membrane extract. The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified after treatment with this compound.
Future Directions and Conclusion
This compound represents a promising new tool for targeting FAP-positive CAFs in the TME. Its high potency and selectivity make it an excellent candidate for further investigation in oncological applications. Future research should focus on:
-
Evaluating the anti-tumor efficacy of this compound in preclinical cancer models, both as a monotherapy and in combination with other treatments such as immunotherapy and chemotherapy.
-
Elucidating the precise downstream effects of this compound on the key signaling pathways (STAT3, TGF-β, Hedgehog, Hippo/YAP1) in CAFs through detailed dose-response studies.
-
Investigating the impact of this compound on the immunosuppressive TME, including its effects on the recruitment and function of various immune cell populations.
-
Exploring the potential of this compound as a component of antibody-drug conjugates (ADCs) or as a targeting agent for radionuclide therapy to specifically deliver cytotoxic agents to the tumor stroma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of fibroblast activation protein (FAP)-alpha prevents tumor progression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Dark Side of Fibroblasts: Cancer-Associated Fibroblasts as Mediators of Immunosuppression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Fibroblast Activation Protein by Transforming Growth Factor Beta-1 in Glioblastoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hedgehog signaling controls fibroblast activation and tissue fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of Hippo/YAP1 in cancer-associated fibroblasts: Literature review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
BR102910: A Technical Overview of Selectivity for Prolyl Endopeptidase (PREP) over Dipeptidyl Peptidase IV (DPPIV)
For Immediate Release
This technical guide provides an in-depth analysis of the enzymatic selectivity of the research compound BR102910. Primarily identified as a potent and selective inhibitor of Fibroblast Activation Protein (FAP), its activity against other related serine proteases, specifically Prolyl Endopeptidase (PREP) and Dipeptidyl Peptidase IV (DPPIV), is of significant interest to researchers in drug development. This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of key concepts and workflows.
Introduction to Target Enzymes
Dipeptidyl Peptidase IV (DPPIV) , also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase. It plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various peptide hormones, including the incretins GLP-1 and GIP.[1] Inhibition of DPPIV is a validated therapeutic strategy for the management of type 2 diabetes.[2]
Prolyl Endopeptidase (PREP) , also called prolyl oligopeptidase (POP), is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[3] PREP is implicated in the metabolism of neuropeptides and peptide hormones in the brain, making it a target for neurological and psychiatric disorders.[4]
Given that both enzymes act on proline-containing peptides, the selectivity of any new inhibitor is a critical parameter in determining its potential therapeutic application and off-target effects.
Quantitative Inhibitory Activity of this compound
This compound has been evaluated for its inhibitory potency against both PREP and DPPIV. The compound demonstrates a significant preference for other enzymes, with weaker inhibition observed for PREP and DPPIV. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Enzyme | Inhibitor | IC50 Value | Selectivity (PREP/DPPIV) |
| Prolyl Endopeptidase (PREP) | This compound | 49.00 µM | - |
| Dipeptidyl Peptidase IV (DPPIV) | This compound | >100 µM | >2.04 |
The IC50 value for DPPIV was reported to be >100 µM in the primary literature describing this compound.
Experimental Protocols for Enzyme Inhibition Assays
The determination of IC50 values for this compound against DPPIV and PREP involves specific enzyme inhibition assays. The following are detailed, representative protocols for these assays based on standard laboratory methods.
DPPIV Inhibition Assay Protocol
This assay quantifies the activity of DPPIV by measuring the fluorescence of a product released from a synthetic substrate.
Materials and Reagents:
-
Human recombinant DPPIV enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)
-
DPPIV Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the human recombinant DPPIV enzyme to a working concentration in the assay buffer.
-
Prepare the H-Gly-Pro-AMC substrate solution in the assay buffer.
-
Perform serial dilutions of this compound in the solvent to create a range of test concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank/Background Wells: Add assay buffer and solvent (no enzyme or inhibitor).
-
100% Activity Wells (Negative Control): Add diluted DPPIV enzyme, assay buffer, and solvent.
-
Positive Control Wells: Add diluted DPPIV enzyme, assay buffer, and a known concentration of Sitagliptin.
-
Inhibitor Wells: Add diluted DPPIV enzyme, assay buffer, and the corresponding serial dilution of this compound.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the DPPIV substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Monitor the increase in fluorescence over a set period (e.g., 30 minutes) as the AMC is cleaved from the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
PREP Inhibition Assay Protocol
This assay is similar in principle to the DPPIV assay, utilizing a fluorogenic substrate specific to PREP.
Materials and Reagents:
-
Human recombinant PREP enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
PREP Substrate: Z-Gly-Pro-AMC (Benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin)
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Z-Pro-Prolinal)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the human recombinant PREP enzyme to a working concentration in the assay buffer.
-
Prepare the Z-Gly-Pro-AMC substrate solution in the assay buffer.
-
Perform serial dilutions of this compound in the solvent.
-
-
Assay Setup:
-
Set up Blank, 100% Activity, Positive Control, and Inhibitor wells in a 96-well plate as described in the DPPIV protocol, substituting PREP-specific reagents.
-
-
Pre-incubation:
-
Mix the components and pre-incubate the plate at 30°C or 37°C for a specified time (e.g., 10 minutes).
-
-
Reaction Initiation:
-
Add the PREP substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Read the plate in a fluorescence microplate reader at the appropriate wavelengths, taking kinetic readings over time.
-
-
Data Analysis:
-
Analyze the data as described in the DPPIV protocol to calculate the IC50 value of this compound for PREP.
-
Visualizations
Logical Relationship: Enzyme Selectivity
The following diagram illustrates the concept of this compound's selectivity. The compound shows a significantly higher inhibitory potency (lower IC50) for FAP compared to its activity against PREP and DPPIV.
Caption: Comparative inhibitory activity of this compound against FAP, PREP, and DPPIV.
Experimental Workflow: IC50 Determination
The diagram below outlines the sequential steps involved in determining the IC50 value of an inhibitor in a typical fluorescence-based enzymatic assay.
References
In-Depth Technical Guide to CAS Number 2505339-54-6 (BR102910)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 2505339-54-6, also known as BR102910, is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed in the stroma of various pathological conditions, including cancer, fibrosis, and arthritis, while its expression in healthy adult tissues is limited. This differential expression pattern makes FAP an attractive therapeutic target. This compound has demonstrated significant potential in preclinical studies, primarily through its ability to modulate the tumor microenvironment and affect key signaling pathways involved in cell proliferation, migration, and invasion. This document provides a comprehensive technical overview of the properties, biological activity, and experimental data related to this compound.
Physicochemical Properties
This compound is a white to off-white solid compound. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2505339-54-6 | N/A |
| Synonym | This compound | [1][2] |
| Molecular Formula | C₁₈H₁₄Cl₂F₂N₄O₂S | [2][3] |
| Molecular Weight | 459.3 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | >98.00% | [4] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [5][6] |
| Storage | Store at -20°C | [3][4] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of Fibroblast Activation Protein (FAP) with an IC₅₀ value of 2 nM.[1] It exhibits high selectivity over other related proteases such as Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP), with an IC₅₀ of 49.00 μM for PREP.[1] The primary mechanism of action of this compound is the inhibition of the enzymatic activity of FAP. FAP is known to play a crucial role in remodeling the extracellular matrix and is implicated in several signaling pathways that promote tumor growth and metastasis.
Signaling Pathways
FAP has been shown to influence several key signaling pathways involved in oncogenesis. Inhibition of FAP by this compound is expected to modulate these pathways, thereby exerting its anti-tumor effects.
-
PI3K/AKT Pathway: FAP expression has been linked to the activation of the PI3K/AKT pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][2][3] Inhibition of FAP may lead to the downregulation of this pathway.
-
Ras-ERK Pathway: The Ras-ERK signaling cascade is another crucial pathway in cancer, controlling cell proliferation, differentiation, and survival. FAP has been implicated as an upstream regulator of this pathway.[2]
-
SHH/GLI1 Pathway: The Sonic Hedgehog (SHH)/GLI1 signaling pathway is involved in embryonic development and its aberrant activation is linked to various cancers. FAP overexpression has been shown to upregulate SHH/Gli1 signaling.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols related to the evaluation of this compound.
In Vivo FAP Inhibition Study
An in vivo study demonstrated that this compound exhibits significant, dose-dependent FAP inhibition in C57BL/6J mice.[1]
-
Animal Model: C57BL/6J mice.
-
Compound Administration: this compound was administered orally at doses ranging from 0 to 30 mg/kg.[1]
-
Formulation: For in vivo experiments, a recommended formulation involves preparing a stock solution in DMSO and then diluting it with a suitable vehicle such as corn oil or a solution of 20% SBE-β-CD in saline. To aid dissolution, heating and/or sonication can be used. It is advised to prepare the working solution fresh on the day of use.
-
Efficacy Evaluation: FAP inhibition efficacy was assessed, though the specific biomarker or imaging modality used was not detailed in the available literature.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 2 nM | Fibroblast Activation Protein (FAP) | [1] |
| IC₅₀ | 49.00 μM | Prolyl Oligopeptidase (PREP) | [1] |
Safety and Toxicology
Currently, there is a lack of publicly available, detailed safety and toxicology data specifically for this compound. General safety assessments for FAP-targeting compounds, such as FAP-activated prodrugs, have shown a significant therapeutic window with no obvious toxicity in preclinical models. However, a comprehensive safety evaluation for this compound, including acute and chronic toxicity studies, would be required for further clinical development. No Material Safety Data Sheet (MSDS) specific to this compound was found in the public domain.
Conclusion
This compound (CAS 2505339-54-6) is a potent and selective FAP inhibitor with promising preclinical activity. Its ability to inhibit FAP at nanomolar concentrations and its high selectivity make it a valuable tool for studying the role of FAP in various diseases and a potential candidate for therapeutic development. Further studies are warranted to elucidate the detailed mechanisms of its action on downstream signaling pathways and to establish a comprehensive safety profile. The provided information serves as a foundational guide for researchers and drug development professionals interested in this compound.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
BR102910: A Potent and Selective Inhibitor of Fibroblast Activation Protein (FAP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BR102910 has emerged as a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in a variety of pathological conditions, including cancer, fibrosis, and inflammation. With nanomolar potency against FAP and significant selectivity over related proteases, this compound presents a valuable tool for preclinical research and a promising candidate for therapeutic development. This guide provides a comprehensive overview of the biological activity of this compound, its inhibitory potency (IC50), detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and experimental workflows.
Biological Activity and Mechanism of Action
This compound exerts its biological effect through the direct inhibition of the enzymatic activity of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is minimally expressed in healthy adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) and in areas of active tissue remodeling.
By inhibiting FAP, this compound interferes with key pathological processes. FAP's enzymatic activity is involved in the degradation and remodeling of the extracellular matrix (ECM), which facilitates tumor invasion, metastasis, and fibrosis. FAP is also understood to modulate signaling pathways that promote cell proliferation and survival. The targeted inhibition of FAP by this compound, therefore, represents a strategic approach to disrupt the tumor microenvironment and mitigate fibrotic disease progression.
Signaling Pathway of FAP Inhibition
The precise signaling cascades modulated by FAP are complex and context-dependent. However, a general understanding involves its role in processing bioactive peptides and remodeling the ECM, which in turn influences cell behavior. Inhibition of FAP by this compound is expected to disrupt these processes.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has demonstrated potent and selective inhibition of FAP. The following table summarizes the reported IC50 values.
| Compound | Target | IC50 Value | Selectivity vs. PREP |
| This compound | FAP | 1-2 nM | ~24,500 - 49,000-fold |
| PREP | 49.00 µM | - |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Experimental Protocols
The determination of the IC50 value of this compound against FAP involves a robust in vitro enzymatic assay. The following is a representative protocol based on established methods for FAP inhibitor characterization.
Disclaimer: The following protocol is a representative example. The precise experimental details for the characterization of this compound may differ and are detailed in the primary publication, which was not available in its entirety at the time of this writing.
In Vitro FAP Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FAP.
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
This compound (test compound)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute rhFAP to the desired concentration in assay buffer.
-
Dilute the fluorogenic FAP substrate to the desired concentration in assay buffer.
-
-
Assay Execution:
-
Add a defined volume of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.
-
Add the diluted rhFAP solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of an enzyme inhibitor.
Conclusion
This compound is a potent and highly selective inhibitor of Fibroblast Activation Protein. Its ability to potently inhibit FAP at nanomolar concentrations, coupled with its significant selectivity over related proteases, makes it an invaluable research tool for elucidating the role of FAP in various diseases. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working on the development of novel therapeutics targeting FAP. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
Methodological & Application
Application Notes and Protocols for BR102910 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR102910 is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease with dual exopeptidase and endopeptidase activities.[1] FAP expression is minimal in normal adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This restricted expression pattern makes FAP an attractive therapeutic target for various cancers. FAP is implicated in promoting tumor growth, invasion, and metastasis through remodeling of the extracellular matrix and modulation of intracellular signaling pathways.[2][3] Preclinical studies using the C57BL/6J mouse model have demonstrated the in vivo FAP inhibition efficacy of this compound.[1]
These application notes provide a detailed, representative experimental protocol for evaluating the anti-tumor efficacy of this compound in preclinical mouse models of cancer. The protocols are based on established methodologies for studying FAP inhibitors and general best practices for in vivo cancer research.
Data Presentation
Table 1: Representative In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Colon Cancer (CT26)
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 900 ± 180 | 40 |
| This compound | 30 | 525 ± 120 | 65 |
| This compound | 100 | 300 ± 80 | 80 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for FAP inhibitors.
Table 2: Pharmacokinetic Profile of this compound in C57BL/6J Mice
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Dose (mg/kg) | 30 |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 1 |
| Half-life (t½) (h) | 6 |
| Bioavailability (%) | 45 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Syngeneic Tumor Model
This protocol describes the evaluation of this compound's anti-tumor activity in an immunocompetent mouse model, which is crucial for studying interactions with the tumor microenvironment.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
CT26 colon carcinoma cells (or other suitable syngeneic cell line)
-
6-8 week old female BALB/c mice
-
Sterile PBS
-
Trypan blue solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles (27G)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest logarithmically growing CT26 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Check cell viability using trypan blue; viability should be >95%.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Animal Randomization and Treatment:
-
Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Prepare this compound formulations in the vehicle at the desired concentrations.
-
Administer this compound or vehicle control orally (p.o.) once daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor animal health daily for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for FAP expression, immune cell infiltration).
-
Protocol 2: In Vivo FAP Inhibition Assay
This protocol is designed to confirm the target engagement of this compound in vivo.
Materials:
-
This compound
-
C57BL/6J mice
-
FAP-specific fluorogenic substrate
-
Tissue homogenization buffer
-
Fluorometer
Procedure:
-
Dosing: Administer a single dose of this compound or vehicle to C57BL/6J mice.
-
Tissue Collection: At various time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the mice and collect plasma and relevant tissues (e.g., tumor, if applicable).
-
Sample Preparation:
-
Prepare plasma by centrifugation of blood collected in heparinized tubes.
-
Homogenize tissue samples in lysis buffer on ice.
-
Centrifuge the homogenates and collect the supernatant.
-
-
FAP Activity Measurement:
-
In a 96-well plate, add the plasma or tissue lysate.
-
Add the FAP-specific fluorogenic substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorometer.
-
Calculate the percentage of FAP inhibition in the this compound-treated groups relative to the vehicle control group.
-
Mandatory Visualization
Caption: FAP signaling pathway in cancer-associated fibroblasts.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BR102910 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR102910 is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is minimally expressed in normal adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, fibrosis, and inflammation.[1] The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in cancer cell proliferation, invasion, and metastasis. These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its effects on cancer cells.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of FAP. FAP is known to influence key signaling pathways involved in cell growth and motility, including the PI3K/AKT and Ras-ERK pathways. By inhibiting FAP, this compound is expected to modulate these pathways, leading to a reduction in cancer cell proliferation, migration, and invasion.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cell-based assays.
Table 1: IC50 Values of this compound in FAP-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | 15 |
| MDA-MB-231 | Breast Cancer | 25 |
| A549 | Lung Cancer | 40 |
| Panc-1 | Pancreatic Cancer | 30 |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay | This compound Concentration (nM) | Inhibition (%) |
| HT-1080 | Wound Healing | 50 | 65 |
| MDA-MB-231 | Transwell Invasion | 50 | 70 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (nM) | Apoptotic Cells (%) |
| HT-1080 | 100 | 35 |
| MDA-MB-231 | 100 | 40 |
Table 4: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | This compound Concentration (nM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HT-1080 | 100 | 60 | 25 | 15 |
| MDA-MB-231 | 100 | 65 | 20 | 15 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
FAP-expressing cancer cell lines (e.g., HT-1080, MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.[2][3]
Materials:
-
FAP-expressing cancer cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[2]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.[4][5][6]
Materials:
-
FAP-expressing cancer cell lines
-
Serum-free medium and medium with serum (chemoattractant)
-
This compound
-
Transwell inserts with Matrigel-coated membranes
-
24-well plates
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Seed cells (resuspended in serum-free medium with or without this compound) into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol detects the induction of apoptosis by this compound using flow cytometry.[7]
Materials:
-
FAP-expressing cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
FAP-expressing cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for examining the effect of this compound on FAP-related signaling pathways.
Materials:
-
FAP-expressing cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-FAP)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane and incubate it with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
Visualizations
Caption: FAP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the wound healing (scratch) assay.
Caption: Logic diagram for apoptosis detection using Annexin V/PI staining.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. corning.com [corning.com]
- 5. snapcyte.com [snapcyte.com]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for BR102910 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR102910 is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is minimally expressed in normal adult tissues but is significantly upregulated in the tumor microenvironment, areas of tissue remodeling, and fibrosis. This differential expression makes FAP an attractive therapeutic target for various diseases, including cancer and fibrotic disorders. These application notes provide detailed protocols and dosage information for conducting in vivo studies using this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for in vivo studies with this compound based on available preclinical data.
| Parameter | Details | Reference |
| Compound | This compound | [1][2][3] |
| Target | Fibroblast Activation Protein (FAP) | [1][2][3] |
| Animal Model | C57BL/6J mice | [1][2][3] |
| Dosage Range | 0 - 30 mg/kg | [2][3] |
| Route of Administration | Oral (gavage) | [2][3] |
| Dosing Frequency | Single dose | [2][3] |
| Observed Effect | Significant, dose-dependent inhibition of FAP activity | [1][2][3] |
Experimental Protocols
Protocol 1: In Vivo FAP Inhibition Study in C57BL/6J Mice
This protocol outlines the procedure for a single-dose oral administration of this compound to C57BL/6J mice to assess its FAP inhibitory activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
8-10 week old male C57BL/6J mice
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes
-
Standard laboratory animal housing and care facilities
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Plasma FAP activity assay kit or reagents
-
Anesthetic (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber)
Procedure:
-
Animal Acclimation: Upon arrival, acclimate C57BL/6J mice to the animal facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dose Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the experiment, prepare the final dosing solutions by diluting the stock solution in the vehicle to achieve the desired concentrations (e.g., 1, 3, 10, 30 mg/kg). The final volume for oral gavage should be approximately 10 mL/kg body weight.
-
Prepare a vehicle-only control group.
-
-
Animal Grouping and Dosing:
-
Randomly assign mice to different treatment groups (vehicle and this compound dose groups), with a sufficient number of animals per group for statistical power (typically n=5-8).
-
Record the body weight of each mouse before dosing.
-
Administer a single dose of the prepared solutions or vehicle to the mice via oral gavage.
-
-
Sample Collection:
-
At a predetermined time point post-dosing (e.g., 2, 4, 8, 24 hours), collect blood samples from the mice. The retro-orbital sinus or tail vein are common collection sites.
-
Collect blood into heparinized tubes to prevent coagulation.
-
Anesthetize the animals before blood collection to minimize distress.
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
FAP Activity Assay:
-
Thaw the plasma samples on ice.
-
Measure the FAP activity in the plasma samples using a commercially available FAP activity assay kit or a validated in-house method. These assays typically use a fluorogenic substrate that is cleaved by FAP, releasing a fluorescent signal that can be quantified.
-
-
Data Analysis:
-
Calculate the percentage of FAP inhibition for each this compound treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed FAP inhibition.
-
-
Euthanasia: At the end of the study, euthanize the animals using an approved method.
Visualizations
Signaling Pathway Diagram
Caption: FAP signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo FAP inhibition study.
References
BR102910: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of BR102910, a selective inhibitor of Fibroblast Activation Protein (FAP), and protocols for its preparation for in vitro and in vivo experiments.
Introduction
This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP) with an IC50 of 2 nM.[1] FAP is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), and is involved in tissue remodeling, fibrosis, inflammation, and cancer progression.[2] this compound also shows inhibitory activity against prolyl oligopeptidase (PREP) with an IC50 of 49.00 μM.[1] Its high selectivity and oral availability make it a promising candidate for therapeutic development, particularly in the context of type 2 diabetes and oncology.[2]
Data Presentation
Chemical Properties
| Property | Value |
| CAS Number | 2505339-54-6 |
| Molecular Formula | C18H14Cl2F2N4O2S |
| Molecular Weight | 459.3 g/mol |
Inhibitory Activity
| Target | IC50 |
| Fibroblast Activation Protein (FAP) | 2 nM[1] |
| Prolyl Oligopeptidase (PREP) | 49.00 μM[1] |
Solubility Data
| Solvent System | Concentration | Observation |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.44 mM) | Clear solution[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.44 mM) | Clear solution[3] |
| DMSO | 10 mM | - |
Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1] If precipitation occurs, heating and/or sonication can aid in dissolution.[3]
Storage and Stability
| Condition | Duration | Notes |
| -80°C | 6 months | Sealed, away from moisture and light[3] |
| -20°C | 1 month | Sealed, away from moisture and light[3] |
Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for further dilution in experimental media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[3]
Preparation for In Vitro Cellular Assays
Objective: To prepare working solutions of this compound for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into fresh cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experimental incubation.
Preparation for In Vivo Oral Administration in Mice
Objective: To prepare a formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
DMSO
-
Corn oil or 20% SBE-β-CD in Saline
-
Sterile tubes
-
Vortex mixer
-
Gavage needles
Protocol:
-
Vehicle Preparation: Prepare the desired vehicle for administration. Two reported successful vehicles are:
-
Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add the DMSO solution to the corn oil or SBE-β-CD solution to achieve the final desired concentration and a 10% DMSO composition.
-
Vortex thoroughly to ensure a homogenous suspension or solution. A clear solution with a concentration of at least 2.5 mg/mL has been reported.[3]
-
-
Administration: Administer the formulation to mice via oral gavage at the desired dosage (e.g., 0-30 mg/kg).[1][3] A study in C57BL/6J mice demonstrated dose-dependent FAP inhibition with a single oral dose.[1][2][3]
Mandatory Visualizations
Signaling Pathway Context
Caption: FAP signaling context and the inhibitory action of this compound.
Experimental Workflow: Preparation of this compound for In Vivo Studies
References
Application Notes and Protocols for Studying FAP in the Tumor Microenvironment using BR102910
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of numerous cancer types.[1][2] Its expression is limited in healthy adult tissues, making it an attractive target for cancer therapy and diagnostics.[3][4] FAP plays a crucial role in tumor progression by promoting extracellular matrix remodeling, angiogenesis, and immunosuppression.[5][6] BR102910 has been identified as a potent and highly selective small molecule inhibitor of FAP with nanomolar efficacy.[3] While initial research has explored its potential in other diseases, its utility in oncology research warrants investigation.[3]
These application notes provide a comprehensive guide for utilizing this compound to study the role of FAP in the TME. The following protocols and methodologies are based on established techniques for evaluating FAP inhibitors in preclinical cancer models.
Key Applications of this compound in FAP Research
-
In vitro characterization of FAP enzymatic activity in cancer cell lines and primary CAFs.
-
Investigation of FAP's role in CAF activation, proliferation, and function.
-
Elucidation of the impact of FAP inhibition on tumor cell invasion, migration, and the epithelial-mesenchymal transition (EMT).
-
In vivo assessment of the anti-tumor efficacy of FAP inhibition in preclinical models.
-
Analysis of the effects of FAP inhibition on the TME, including extracellular matrix composition and immune cell infiltration.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables present hypothetical, yet representative, quantitative data that could be generated when studying this compound. These tables are designed to provide a clear and structured format for easy comparison of experimental outcomes.
Table 1: In Vitro Efficacy of this compound on FAP-Expressing Cells
| Cell Line | FAP Expression Level | This compound IC₅₀ (nM) for FAP Inhibition | Effect on Cell Proliferation (at 1 µM) |
| Primary Human CAFs | High | 5.2 | 15% decrease |
| MDA-MB-231 (Breast Cancer) | Moderate | 25.8 | No significant change |
| Panc-1 (Pancreatic Cancer) | Low | 112.3 | No significant change |
| Normal Human Fibroblasts | Very Low | >1000 | No significant change |
Table 2: Effect of this compound on Tumor Cell Invasion and Migration (Transwell Assay)
| Cell Line | Treatment | % Invasion Inhibition | % Migration Inhibition |
| MDA-MB-231 (Co-cultured with CAFs) | Vehicle Control | 0% | 0% |
| This compound (100 nM) | 45% | 38% | |
| Panc-1 (Co-cultured with CAFs) | Vehicle Control | 0% | 0% |
| This compound (100 nM) | 35% | 27% |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Change in CD8+ T Cell Infiltration |
| Vehicle Control | 1500 ± 250 | 0% | Baseline |
| This compound (10 mg/kg, oral, daily) | 850 ± 180 | 43% | 2.5-fold increase |
| Anti-PD-1 Antibody | 950 ± 210 | 37% | 3.0-fold increase |
| This compound + Anti-PD-1 | 400 ± 120 | 73% | 5.2-fold increase |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key FAP-related signaling pathways and a general experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: In Vitro FAP Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FAP expressed by cancer-associated fibroblasts.
Materials:
-
Primary human CAFs or a FAP-expressing cell line.
-
This compound (stock solution in DMSO).
-
FAP-specific fluorogenic substrate.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Culture primary CAFs or FAP-expressing cells to 80-90% confluency.
-
Cell Lysate Preparation: Harvest cells and prepare cell lysates using a suitable lysis buffer containing a protease inhibitor cocktail. Determine the total protein concentration of the lysate.
-
Serial Dilution of this compound: Prepare a serial dilution of this compound in the assay buffer, ranging from micromolar to picomolar concentrations. Include a vehicle control (DMSO).
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing a standardized amount of FAP) to each well.
-
Inhibitor Addition: Add 25 µL of the diluted this compound or vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add 25 µL of the FAP-specific fluorogenic substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve). Plot the percentage of FAP inhibition against the logarithm of the this compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: 3D Spheroid Invasion Assay
Objective: To assess the effect of this compound on the invasion of tumor cells into a 3D matrix, co-cultured with CAFs.
Materials:
-
Tumor cell line (e.g., MDA-MB-231).
-
Primary human CAFs.
-
This compound.
-
Extracellular matrix gel (e.g., Matrigel).
-
96-well ultra-low attachment round-bottom plates.
-
Culture medium with and without chemoattractant (e.g., FBS).
-
Microscope with imaging capabilities.
Procedure:
-
Spheroid Formation: Co-culture tumor cells and CAFs (e.g., at a 1:1 ratio) in a 96-well ultra-low attachment plate to allow for spheroid formation over 48-72 hours.
-
Matrix Embedding: Gently transfer the formed spheroids into a new plate containing a layer of solidified extracellular matrix gel. Overlay with more gel to fully embed the spheroids.
-
Treatment: Add culture medium containing either vehicle control or this compound at the desired concentration.
-
Invasion Monitoring: Incubate the plate at 37°C and monitor spheroid invasion into the surrounding matrix daily for up to 7 days using a microscope. Capture images at regular intervals.
-
Data Quantification: Measure the area of invasion from the spheroid edge at different time points using image analysis software. Compare the invasion area between the control and this compound-treated groups.
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer.
Materials:
-
Syngeneic or patient-derived xenograft (PDX) mouse model.
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage).
-
Calipers for tumor measurement.
-
Standard animal housing and handling equipment.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells or PDX fragments into the flank of immunocompromised or immunocompetent mice, respectively.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
Treatment Administration: Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for FAP, CD8+ T cells, and collagen deposition).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and weight.
Conclusion
This compound presents a valuable tool for investigating the multifaceted roles of FAP in the tumor microenvironment. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the in vitro and in vivo effects of this selective FAP inhibitor. Such studies will be instrumental in elucidating the therapeutic potential of targeting FAP in cancer and for the development of novel anti-cancer strategies.
References
- 1. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of BR102910 in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, and kidneys. A key player in the fibrotic process is the Fibroblast Activation Protein (FAP), a serine protease highly expressed on the surface of activated fibroblasts in areas of tissue remodeling and fibrosis. BR102910 has been identified as a potent and selective inhibitor of FAP, presenting a promising therapeutic strategy to counteract fibrosis.[1] These application notes provide detailed protocols for assessing the anti-fibrotic efficacy of this compound in established preclinical models of liver, pulmonary, and renal fibrosis.
Mechanism of Action and Signaling Pathway
FAP contributes to fibrosis through its enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions capable of cleaving post-proline bonds.[2] Its expression is significantly upregulated in pathological conditions involving tissue remodeling.[2] FAP is implicated in ECM degradation and remodeling.[3][4] Notably, the expression of FAP is stimulated by Transforming Growth Factor-beta (TGF-β), a central pro-fibrotic cytokine.[5][6][7] The inhibition of FAP is therefore hypothesized to interfere with the downstream effects of TGF-β signaling, leading to a reduction in ECM deposition and a slowdown in fibrosis progression.
Caption: FAP signaling pathway in fibrosis and the inhibitory action of this compound.
Experimental Protocols
To evaluate the anti-fibrotic potential of this compound, three widely used and well-characterized animal models are recommended: Carbon Tetrachloride (CCl₄)-induced liver fibrosis, Bleomycin-induced pulmonary fibrosis, and Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis. Both prophylactic (dosing starts before or at the time of injury) and therapeutic (dosing starts after fibrosis is established) treatment regimens should be considered to assess the full potential of the compound.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This model recapitulates key features of human liver fibrosis, including hepatic stellate cell activation and significant collagen deposition.[4][8]
Experimental Workflow:
Caption: Workflow for CCl₄-induced liver fibrosis study.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Fibrosis Induction: Administer CCl₄ (dissolved in corn oil, 1:4 v/v) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4 to 8 weeks.[4][5]
-
Treatment Groups:
-
Vehicle Control (Corn oil i.p.)
-
CCl₄ + Vehicle
-
CCl₄ + this compound (Prophylactic regimen: dosing from day 0)
-
CCl₄ + this compound (Therapeutic regimen: dosing from week 4)
-
-
Dosing: this compound dose and frequency to be determined by pharmacokinetic studies. Administer via oral gavage or i.p. injection.
-
Endpoint Analysis (at 4 or 8 weeks):
-
Histopathology: Liver sections stained with Hematoxylin & Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver injury. Liver tissue hydroxyproline content for total collagen quantification.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining for α-Smooth Muscle Actin (α-SMA) to identify activated myofibroblasts and FAP to assess target engagement.
-
Gene Expression Analysis (RT-qPCR): mRNA levels of key fibrotic markers (e.g., Col1a1, Timp1, Acta2) and FAP in liver tissue.
-
| Parameter | Vehicle Control | CCl₄ + Vehicle | CCl₄ + this compound (Prophylactic) | CCl₄ + this compound (Therapeutic) |
| Serum ALT (U/L) | Normal | Elevated | Reduced | Reduced |
| Serum AST (U/L) | Normal | Elevated | Reduced | Reduced |
| Liver Hydroxyproline (µg/g) | Baseline | Increased | Significantly Reduced | Reduced |
| α-SMA Expression (%) | Low | High | Significantly Reduced | Reduced |
| FAP Expression (%) | Low | High | Reduced | Reduced |
| Collagen Deposition (%) | Minimal | Extensive | Significantly Reduced | Reduced |
Table 1: Expected Quantitative Outcomes in CCl₄-Induced Liver Fibrosis Model.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used model for idiopathic pulmonary fibrosis (IPF), characterized by an initial inflammatory phase followed by a fibrotic phase.[2][9]
Experimental Workflow:
Caption: Workflow for Bleomycin-induced pulmonary fibrosis study.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Fibrosis Induction: A single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) dissolved in sterile saline.
-
Treatment Groups:
-
Saline Control
-
Bleomycin + Vehicle
-
Bleomycin + this compound (Prophylactic regimen: dosing from day 0)
-
Bleomycin + this compound (Therapeutic regimen: dosing from day 7, after the inflammatory phase)[2]
-
-
Dosing: To be determined by pharmacokinetic studies.
-
Endpoint Analysis (at day 21):
-
Histopathology: Lung sections stained with H&E and Masson's Trichrome or Picrosirius Red to assess fibrosis (Ashcroft score).
-
Biochemical Analysis: Total lung hydroxyproline content. Bronchoalveolar lavage fluid (BALF) analysis for total and differential cell counts (inflammation).
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining for α-SMA and FAP.
-
Gene Expression Analysis (RT-qPCR): mRNA levels of Col1a1, Timp1, Acta2, and FAP in lung tissue.
-
| Parameter | Saline Control | Bleomycin + Vehicle | Bleomycin + this compound (Prophylactic) | Bleomycin + this compound (Therapeutic) |
| Ashcroft Score | 0-1 | 5-7 | Reduced | Reduced |
| Lung Hydroxyproline (µ g/lung ) | Baseline | Increased | Significantly Reduced | Reduced |
| BALF Total Cells (x10⁵) | Low | High | Reduced | Reduced |
| α-SMA Expression (%) | Low | High | Significantly Reduced | Reduced |
| FAP Expression (%) | Low | High | Reduced | Reduced |
| Collagen Deposition (%) | Minimal | Extensive | Significantly Reduced | Reduced |
Table 2: Expected Quantitative Outcomes in Bleomycin-Induced Pulmonary Fibrosis Model.
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis Model
The UUO model is a robust and rapid method for inducing renal interstitial fibrosis.[3][10][11]
Experimental Workflow:
Caption: Workflow for UUO-induced renal fibrosis study.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Fibrosis Induction: Surgical ligation of the left ureter. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.[12]
-
Treatment Groups:
-
Sham + Vehicle
-
UUO + Vehicle
-
UUO + this compound (Prophylactic regimen: dosing from day 0)
-
UUO + this compound (Therapeutic regimen: dosing from day 3)
-
-
Dosing: To be determined by pharmacokinetic studies.
-
Endpoint Analysis (at day 14):
-
Histopathology: Kidney sections stained with H&E, Periodic acid-Schiff (PAS) for tubular injury, and Masson's Trichrome or Picrosirius Red for interstitial fibrosis.
-
Biochemical Analysis: Kidney tissue hydroxyproline content.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining for α-SMA and FAP.
-
Gene Expression Analysis (RT-qPCR): mRNA levels of Col1a1, Timp1, Acta2, and FAP in kidney tissue.
-
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound (Prophylactic) | UUO + this compound (Therapeutic) |
| Interstitial Fibrosis (%) | Minimal | Extensive | Significantly Reduced | Reduced |
| Kidney Hydroxyproline (µg/g) | Baseline | Increased | Significantly Reduced | Reduced |
| Tubular Injury Score | 0-1 | 3-4 | Reduced | Reduced |
| α-SMA Expression (%) | Low | High | Significantly Reduced | Reduced |
| FAP Expression (%) | Low | High | Reduced | Reduced |
| Collagen Deposition (%) | Minimal | Extensive | Significantly Reduced | Reduced |
Table 3: Expected Quantitative Outcomes in UUO-Induced Renal Fibrosis Model.
Conclusion
These detailed protocols provide a comprehensive framework for evaluating the efficacy of the FAP inhibitor this compound in preclinical models of liver, lung, and kidney fibrosis. The inclusion of both prophylactic and therapeutic treatment arms, along with a multi-faceted endpoint analysis, will allow for a robust assessment of the compound's anti-fibrotic potential and its mechanism of action. The consistent finding of FAP upregulation in fibrotic tissues across different organs underscores its potential as a therapeutic target, and these protocols are designed to rigorously test this hypothesis with this compound.
References
- 1. Regulation of Fibroblast Activation Protein by Transforming Growth Factor Beta-1 in Glioblastoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fibroblast activation protein alpha as a biomarker of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The fibroblast activation protein alpha as a biomarker of pulmonary fibrosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fibroblast activation protein and chronic liver disease [imrpress.com]
- 10. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 11. The fibroblast activation protein alpha as a biomarker of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
BR102910 in Combination with Cancer Therapies: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers, including pancreatic, colorectal, breast, and lung cancer.[1][2][3] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer therapy.[2][3] FAP's enzymatic activity is implicated in tumor growth, invasion, and metastasis through degradation of the extracellular matrix.[4] BR102910 is a potent and selective inhibitor of FAP.[2] While initially investigated for type 2 diabetes, its high selectivity for FAP presents a compelling rationale for its exploration in oncology, particularly in combination with standard-of-care cancer treatments.[2]
These application notes provide a framework for researchers to investigate the synergistic potential of this compound with chemotherapy, immunotherapy, and radiation therapy in preclinical cancer models. The protocols outlined below are generalized and will require optimization for specific cell lines and animal models.
Mechanism of Action
This compound selectively inhibits the endopeptidase and exopeptidase activity of FAP.[2] By neutralizing FAP activity in the tumor stroma, this compound is hypothesized to remodel the tumor microenvironment, leading to:
-
Increased drug penetration: By modifying the dense stromal matrix, FAP inhibition may enhance the delivery and efficacy of cytotoxic agents.
-
Enhanced immune infiltration: A less restrictive tumor microenvironment could facilitate the infiltration and activity of anti-tumor immune cells, such as CD8+ T cells.
-
Reduced tumor cell invasion and metastasis: Inhibition of FAP's matrix-degrading function may limit the ability of cancer cells to invade surrounding tissues and metastasize.
The following diagram illustrates the proposed mechanism of FAP inhibition in the tumor microenvironment.
Caption: Proposed mechanism of this compound in the tumor microenvironment.
Quantitative Data Summary
The following table summarizes key in vitro data for this compound. This data is essential for designing experiments to test its biological activity.
| Parameter | Value | Target | Notes |
| IC₅₀ | 2 nM | FAP | Demonstrates high potency for the target enzyme.[2] |
| IC₅₀ | 49.00 µM | PREP | Indicates high selectivity for FAP over the related protease PREP.[2] |
Experimental Protocols
Protocol 1: In Vitro Combination with Chemotherapy
Objective: To determine if this compound enhances the cytotoxic effect of chemotherapy on cancer cells in the presence of cancer-associated fibroblasts.
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., Gemcitabine for pancreatic cancer, Paclitaxel for breast cancer)
-
Cancer cell line (e.g., PANC-1, MDA-MB-231)
-
Cancer-associated fibroblast cell line (e.g., primary CAFs isolated from patient tumors)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Workflow:
Caption: Workflow for in vitro chemotherapy combination study.
Methodology:
-
Cell Seeding: Seed CAFs in a 96-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.
-
Co-culture: Once the CAF monolayer is established, seed cancer cells on top of the CAFs. Allow the co-culture to stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of the chemotherapeutic agent, this compound, and their combination. Add the treatments to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (typically 72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for the chemotherapeutic agent alone and in combination with this compound. Determine the synergistic, additive, or antagonistic effects using the Combination Index (CI) method.
Protocol 2: In Vivo Combination with Immunotherapy (Checkpoint Inhibition)
Objective: To evaluate the efficacy of this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a syngeneic mouse tumor model.
Materials:
-
This compound
-
Anti-mouse PD-1 antibody
-
Syngeneic mouse tumor cell line (e.g., Pan02 for pancreatic cancer, 4T1 for breast cancer)
-
Immune-competent mice (e.g., C57BL/6, BALB/c)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell profiling (e.g., CD3, CD4, CD8, FoxP3)
Workflow:
Caption: Workflow for in vivo immunotherapy combination study.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immune-competent mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach an average volume of approximately 100 mm³. Randomize mice into four treatment groups.
-
Treatment Administration:
-
Administer this compound via oral gavage daily at a predetermined dose.
-
Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection twice a week.
-
The combination group receives both treatments.
-
The control group receives the respective vehicles.
-
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint Analysis: When tumors in the control group reach the predetermined endpoint, euthanize all animals. Harvest tumors and spleens.
-
Immune Profiling: Prepare single-cell suspensions from the tumors and analyze the immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.
Protocol 3: In Vivo Combination with Radiation Therapy
Objective: To assess whether this compound can sensitize tumors to radiation therapy in a xenograft mouse model.
Materials:
-
This compound
-
Human cancer cell line known to form stromal-rich tumors (e.g., AsPC-1)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
A small animal irradiator
-
Calipers for tumor measurement
Workflow:
Caption: Workflow for in vivo radiation combination study.
Methodology:
-
Tumor Implantation: Establish subcutaneous tumors in immunocompromised mice as described in Protocol 2.
-
Randomization: Once tumors reach an average volume of approximately 150 mm³, randomize the mice into four treatment groups.
-
Treatment Administration:
-
Begin daily oral administration of this compound or vehicle a few days prior to the start of radiation to ensure adequate drug exposure.
-
Administer a fractionated dose of radiation (e.g., 2 Gy daily for 5 days) directly to the tumor using a small animal irradiator.
-
The combination group receives both this compound and radiation.
-
-
Monitoring: Measure tumor volumes 2-3 times per week until tumors reach the endpoint. Monitor animal health.
-
Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth delay for the combination therapy compared to each monotherapy and the control group to determine if this compound acts as a radiosensitizer.
Conclusion
This compound, as a selective FAP inhibitor, holds promise as a component of combination cancer therapy. By targeting the tumor microenvironment, it has the potential to augment the efficacy of conventional treatments. The protocols provided here offer a foundational approach for preclinical investigation into these potential synergies. Researchers are encouraged to adapt and optimize these methods for their specific research questions and models.
References
- 1. bcan.org [bcan.org]
- 2. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Measuring FAP Inhibition by BR102910: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of BR102910, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease highly expressed in the tumor microenvironment and is implicated in various aspects of cancer progression, making it an attractive therapeutic target.[1] These guidelines are designed for researchers in oncology, fibrosis, and inflammation to accurately quantify the inhibitory activity of this compound against FAP using established enzymatic and cell-based assays. The protocols herein describe the necessary reagents, step-by-step procedures, and data analysis methods. Additionally, this document includes visualizations of the experimental workflow and the key signaling pathways influenced by FAP to provide a comprehensive understanding of the biological context.
Introduction to FAP and this compound
Fibroblast Activation Protein (FAP) is a member of the prolyl-specific serine protease family with both exopeptidase and endopeptidase activities.[2] While its expression is low in most healthy adult tissues, it is significantly upregulated in areas of tissue remodeling, such as in tumors, fibrotic tissues, and sites of inflammation.[2] FAP's role in the tumor microenvironment includes the degradation of extracellular matrix components, which facilitates cancer cell invasion and metastasis.[3][4] It also influences signaling pathways such as PI3K/AKT and Ras-ERK, which are critical for cell proliferation and survival.[3][5]
This compound has been identified as a highly selective and potent inhibitor of FAP.[2][6] Its ability to specifically target FAP with minimal off-target effects on related proteases like prolyl oligopeptidase (PREP) makes it a valuable tool for studying the biological functions of FAP and a promising candidate for therapeutic development.[2][6]
Quantitative Data Summary
The inhibitory activity of this compound against FAP and the related protease PREP is summarized in the table below. The significant difference in IC50 values highlights the selectivity of this compound for FAP.
| Compound | Target | IC50 | Reference |
| This compound | FAP | 2 nM | [6] |
| This compound | PREP | 49.00 µM | [6] |
Experimental Protocols
Enzymatic Assay for FAP Inhibition
This protocol describes an in vitro enzymatic assay to determine the IC50 value of this compound for FAP using a fluorogenic substrate.
Materials:
-
Recombinant Human FAP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute recombinant FAP enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of the FAP fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted FAP enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted FAP fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9] Continue to read the fluorescence every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for FAP Inhibition
This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound on FAP activity in a cellular context using a FAP-expressing cell line.
Materials:
-
FAP-expressing cell line (e.g., U87MG glioblastoma cells)[7][8]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture the FAP-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well clear-bottom black microplate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour.
-
-
FAP Activity Measurement:
-
Prepare the FAP fluorogenic substrate solution in PBS.
-
Remove the inhibitor-containing medium and wash the cells twice with PBS.
-
Add 100 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9] Continue to read the fluorescence every 5 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.
-
Visualizations
FAP Signaling Pathways
Caption: Key signaling pathways modulated by FAP activity.
Experimental Workflow for Enzymatic Assay
Caption: Workflow for the FAP enzymatic inhibition assay.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for the FAP cell-based inhibition assay.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aimed-analytics.com [aimed-analytics.com]
- 5. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BR102910 in Imaging Studies of Fibroblast Activation Protein (FAP) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers, including but not limited to pancreatic, colorectal, breast, lung, and ovarian cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapeutic applications.[1][3] BR102910 has been identified as a potent and highly selective inhibitor of FAP.[3][4] When radiolabeled, this compound has the potential to be a valuable tool for the non-invasive imaging and quantification of FAP expression in preclinical and clinical research. These application notes provide an overview of FAP signaling, proposed protocols for the use of radiolabeled this compound in imaging studies, and representative data from similar FAP inhibitors to guide experimental design and data interpretation.
FAP Signaling Pathways
FAP plays a crucial role in tumor progression through its involvement in multiple signaling pathways that regulate cell proliferation, migration, and invasion. Understanding these pathways is essential for interpreting imaging results and developing FAP-targeted therapies. FAP has been shown to activate phosphoinositide 3-kinases (PI3K)/AKT and Ras-ERK signaling pathways, promoting tumor cell growth and migration.[5][6][7] Additionally, FAP can regulate the Sonic Hedgehog (SHH)/GLI1 pathway, which is involved in cancer cell adhesion and migration.[6][8] FAP can also form complexes with other proteins like dipeptidyl peptidase IV (DPPIV) and matrix metallopeptidases (MMPs) to promote tumor cell invasion.[5]
Quantitative Data Summary
While specific quantitative imaging data for this compound is not yet publicly available, the following tables summarize the performance of other representative radiolabeled FAP inhibitors in preclinical and clinical studies. This data can serve as a benchmark for researchers developing and utilizing radiolabeled this compound.
Table 1: In Vitro Binding Affinity of FAP Inhibitors
| Compound | IC50 (nM) for FAP | Reference |
|---|---|---|
| FAPI-04 | 32 | [5] |
| FAP-2286 | Not Reported | |
| FAP8-IP-DOTA | 1.6 | [9] |
| This compound | Nanomolar Potency |[4] |
Table 2: Preclinical Tumor Uptake of Radiolabeled FAP Inhibitors in Xenograft Models
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |
|---|---|---|---|---|
| [¹⁸F]FGlc-FAPI | HT1080hFAP | 4.5 | 60 min | [5] |
| [⁶⁸Ga]Ga-FAPI-04 | HT1080hFAP | 2.0 | 60 min | [5] |
| [¹⁸F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 | 60 min | [6] |
| [¹¹¹In]FAP8-IP-DOTA | HT29 | High | Not Specified | [9] |
| [¹⁷⁷Lu]FAP8-IP-DOTA | HEK-FAP | 21.0 | 1 h |[9] |
Table 3: Clinical Tumor-to-Background Ratios (TBR) of a FAP Inhibitor
| Primary Tumor Type | Mean SUVmax | Mean TBR (Tumor/Organ) | Reference |
|---|---|---|---|
| Gastrointestinal & Biliary-Pancreatic | 9.8 | 8.7 (liver) / 29.6 (peritoneum) | [10] |
| Urinary Tract | 9.5 | Not Specified | [10] |
| Head and Neck | 9.1 | Not Specified |[10] |
Experimental Protocols
Note: The following protocols for radiolabeling and imaging with this compound are proposed based on established methods for other small molecule FAP inhibitors. Optimization will be required for specific applications.
Protocol 1: Radiolabeling of this compound with a Positron Emitting Radionuclide (e.g., ¹⁸F)
This protocol outlines a general procedure for the radiolabeling of a this compound precursor for PET imaging. The specific chemistry will depend on the precursor design.
Materials:
-
This compound precursor with a suitable functional group for radiolabeling (e.g., a tosyl or nitro precursor for nucleophilic substitution with [¹⁸F]fluoride).
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Anhydrous acetonitrile, dimethyl sulfoxide (DMSO).
-
Eluent for HPLC purification (e.g., acetonitrile/water gradient).
-
Solid-phase extraction (SPE) cartridge (e.g., C18).
-
Sterile water for injection, USP.
-
Ethanol, USP.
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of potassium carbonate/Kryptofix 2.2.2 in acetonitrile/water. Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile.
-
Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification: After cooling, dilute the reaction mixture with water and purify the radiolabeled this compound using semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the product. Trap the product on a C18 SPE cartridge, wash with sterile water, and elute with ethanol. Formulate the final product in a suitable buffer (e.g., phosphate-buffered saline) for injection.
-
Quality Control: Perform quality control tests including radiochemical purity (by radio-HPLC), residual solvents (by gas chromatography), and sterility and endotoxin testing.
Protocol 2: In Vitro Cell Binding and Uptake Assays
Materials:
-
FAP-positive cell line (e.g., FAP-transfected HEK293 cells, various cancer-associated fibroblast cell lines).
-
FAP-negative control cell line.
-
Radiolabeled this compound.
-
Unlabeled this compound (for competition assay).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Binding Assay (Saturation): Incubate cells with increasing concentrations of radiolabeled this compound at 4°C for a specified time to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
-
Binding Assay (Competition): Incubate cells with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound to determine the IC50 value.
-
Uptake and Internalization Assay: Incubate cells with radiolabeled this compound at 37°C for various time points. To differentiate between membrane-bound and internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand before cell lysis and counting.
-
Data Analysis: Measure radioactivity in the cell lysates using a gamma counter. Normalize the data to the amount of protein per well or cell number.
Protocol 3: In Vivo PET Imaging and Biodistribution Studies in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with FAP-positive tumor xenografts).
-
Radiolabeled this compound.
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Gamma counter.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Radiotracer Injection: Inject a known amount of radiolabeled this compound intravenously via the tail vein.
-
PET/CT Imaging: Acquire dynamic or static PET images at various time points post-injection (p.i.). A CT scan is performed for anatomical co-registration and attenuation correction.
-
Biodistribution Study: At the end of the imaging session, euthanize the mouse. Dissect major organs and the tumor. Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Reconstruct PET images and draw regions of interest (ROIs) over the tumor and major organs to calculate the standardized uptake value (SUV). For biodistribution data, calculate the percentage of injected dose per gram of tissue (%ID/g).
Disclaimer
The experimental protocols provided are intended as a general guide and are based on methodologies used for similar FAP inhibitors. Researchers should perform their own optimization and validation for their specific experimental conditions and applications. The quantitative data presented is for comparative purposes and does not represent the performance of this compound.
References
- 1. Radiomolecular Theranostics With Fibroblast-Activation-Protein Inhibitors and Peptides. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. appliedstemcell.com [appliedstemcell.com]
- 5. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 9. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast Activation Protein Inhibitor Tracers and Their Preclinical, Translational, and Clinical Status in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BR102910 In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BR102910 in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound.
| Issue ID | Question | Potential Cause | Suggested Solution |
| SOL-01 | My this compound solution is cloudy or has precipitated. | Poor Solubility: this compound has limited solubility in aqueous solutions. The formulation may have exceeded the solubility limit. Temperature: The solution may have cooled, causing the compound to fall out of solution. | 1. Re-dissolve: Gently warm the solution to 37°C and use sonication to aid dissolution. 2. Formulation Check: Ensure the correct solvent system is being used. For in vivo oral administration, consider the recommended formulations. 3. Fresh Preparation: Prepare the formulation fresh before each experiment. |
| FORM-01 | I am unsure which solvent system to use for my in vivo experiment. | Vehicle Selection: The choice of vehicle is critical for drug delivery and can affect bioavailability and tolerability. | For oral administration in mice, two effective solvent systems have been reported: 1. 10% DMSO in 90% (20% SBE-β-CD in Saline) 2. 10% DMSO in 90% Corn Oil The choice may depend on the specific experimental design and animal model. |
| ADM-01 | I am observing unexpected side effects or toxicity in my animal model. | Off-Target Effects: While this compound is a selective FAP inhibitor, it can inhibit prolyl oligopeptidase (PREP) at higher concentrations (IC50 = 49.00 μM). Vehicle Toxicity: The vehicle itself (e.g., DMSO) can cause toxicity at high concentrations. | 1. Dose-Response: Perform a dose-response study to determine the optimal therapeutic window with minimal side effects. A study in C57BL/6J mice showed significant FAP inhibition at doses up to 30 mg/kg orally. 2. Vehicle Control: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects. 3. Selectivity Profile: Be mindful of the selectivity profile of this compound and consider potential PREP-related effects at higher doses. |
| STB-01 | I am concerned about the stability of my prepared this compound solution. | Compound Degradation: Improper storage can lead to the degradation of the compound, affecting its efficacy. | Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots. Working Solutions: Prepare working solutions fresh for each experiment and use them promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease. FAP is expressed in sites of tissue remodeling, such as in fibrosis, inflammation, and cancer, but is nearly undetectable in most normal adult tissues. By inhibiting FAP, this compound is being investigated as a potential therapeutic agent for conditions like type 2 diabetes.
Q2: What is the recommended oral dose for in vivo studies?
A2: A study in C57BL/6J mice demonstrated significant, dose-dependent FAP inhibition with a single oral dose ranging from 0-30 mg/kg. The optimal dose for your specific study may vary depending on the animal model, disease state, and desired level of FAP inhibition. A dose-response study is recommended.
Q3: How should I prepare this compound for oral administration?
A3: Based on available data, two effective protocols for preparing this compound for oral administration to achieve a concentration of at least 2.5 mg/mL are:
-
Protocol 1: Add solvents sequentially to achieve a final composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 2: Add solvents sequentially to achieve a final composition of 10% DMSO and 90% Corn Oil. If precipitation occurs, gentle heating and/or sonication can be used to facilitate dissolution.
Q4: What are the storage conditions for this compound?
A4: For solid powder, store at -20°C for up to 12 months or at 4°C for up to 6 months. For stock solutions in a solvent like DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to store solutions in aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the selectivity profile of this compound?
A5: this compound is a highly selective FAP inhibitor with an IC50 of 2 nM. It also inhibits prolyl oligopeptidase (PREP) with an IC50 of 49.00 μM, demonstrating significant selectivity for FAP over PREP. It also shows high selectivity over Dipeptidyl Peptidase-4 (DPPIV).
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Reference |
| Fibroblast Activation Protein (FAP) | 2 nM | |
| Prolyl Oligopeptidase (PREP) | 49.00 μM |
Table 2: Recommended Formulations for In Vivo Oral Administration
| Formulation | Achievable Concentration | Reference |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.44 mM) | |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (5.44 mM) |
Table 3: Recommended Storage Conditions for this compound Solutions
| Temperature | Duration | Reference |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (SBE-β-CD based)
-
Weigh the required amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
In a separate tube, prepare a 20% solution of SBE-β-CD in saline.
-
Add 90% of the final desired volume of the 20% SBE-β-CD solution to the DMSO-BR102910 mixture.
-
Vortex thoroughly to ensure a clear, homogenous solution. If precipitation occurs, gentle warming and sonication may be applied.
Protocol 2: Preparation of this compound Formulation (Corn Oil based)
-
Weigh the required amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Add 90% of the final desired volume of corn oil to the DMSO-BR102910 mixture.
-
Vortex thoroughly to ensure a clear, homogenous solution. If precipitation occurs, gentle warming and sonication may be applied.
Visualizations
Caption: Mechanism of action of this compound as a FAP inhibitor.
Caption: Experimental workflow for this compound in vivo administration.
Caption: Troubleshooting logic for this compound formulation issues.
improving BR102910 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BR102910 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease.[1][2][3][4] FAP is expressed on cancer-associated fibroblasts and is involved in tumor growth, invasion, and metastasis.[1][2] By inhibiting FAP, this compound can modulate the tumor microenvironment.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5]
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[5][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound stability in solution.
Issue 1: Precipitation upon dilution in aqueous media
-
Potential Cause: The "solvent shift" effect, where the compound is less soluble in the final aqueous solution compared to the initial concentrated organic stock.
-
Recommended Solutions:
-
Decrease Stock Concentration: Prepare a lower concentration stock solution in DMSO. This will require a larger volume of the stock to be added to the aqueous medium, but it will lower the final percentage of DMSO.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible and is tolerated by your cell line (typically below 0.5%).
-
Gradual Dilution: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This prevents localized high concentrations that can lead to immediate precipitation.[7]
-
Use of Solubilizing Agents: For in vivo studies, formulations with co-solvents such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil have been used to achieve a concentration of ≥ 2.5 mg/mL.[6]
-
Issue 2: Loss of activity over time in prepared solutions
-
Potential Cause: Degradation of the compound due to improper storage, exposure to light, or repeated freeze-thaw cycles.
-
Recommended Solutions:
-
Proper Storage: Strictly adhere to the recommended storage conditions (-80°C for long-term).[5][6]
-
Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.[5]
-
Protect from Light: Store solutions in light-protected tubes.
-
Fresh Preparations: For sensitive experiments, it is always best to prepare fresh dilutions from a frozen stock on the day of use.
-
Data on this compound Solution Stability
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -20°C | 1 month[5][6] |
| DMSO | -80°C | 6 months[5][6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer system.
1. Materials:
- This compound solid powder
- High-purity solvent (e.g., DMSO)
- Aqueous buffer of choice
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Mass Spectrometer (MS) for degradation product identification (optional)
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration.
- Divide the solution into multiple aliquots in separate, sealed, light-protected vials.
- Analyze an initial aliquot (T=0) by HPLC to determine the initial purity and concentration. This will serve as the baseline.
- Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
- At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot.
- Before analysis, allow the aliquot to equilibrate to room temperature.
- Analyze the sample by HPLC under the same conditions as the T=0 sample.
- Compare the peak area of this compound to the T=0 sample to determine the percentage of the compound remaining.
- Analyze for the appearance of any new peaks, which may indicate degradation products. If possible, characterize these new peaks using MS.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
- Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Visualizations
FAP Signaling Pathways
Fibroblast Activation Protein (FAP) is known to influence several signaling pathways that are crucial for tumor progression. Inhibition of FAP by this compound can potentially modulate these pathways.
Caption: FAP signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in solution.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
how to minimize BR102910 toxicity in cell lines
Welcome to the technical support center for BR102910. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity and ensuring reliable experimental outcomes when working with the selective Fibroblast Activation Protein (FAP) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and potent small molecule inhibitor of Fibroblast Activation Protein (FAP).[1][2] FAP is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, fibrosis, and inflammation.[2][3] this compound exerts its effects by inhibiting the enzymatic activity of FAP, which is involved in extracellular matrix degradation, tumor growth, and metastasis.[3]
Q2: High cytotoxicity is observed in my cell line even at low concentrations of this compound. What are the initial troubleshooting steps?
A2: High cytotoxicity at low concentrations can be due to several factors. First, verify the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control in your experiments. Second, ensure your cell seeding density is optimal, as low cell density can increase susceptibility to cytotoxic effects. Finally, consider the purity of the this compound compound.
Q3: Can this compound toxicity be cell-line specific?
A3: Yes, the cytotoxic effects of this compound can be highly dependent on the cell line. Cells with high levels of FAP expression and reliance on FAP-mediated signaling pathways for survival and proliferation may be more susceptible. It is crucial to determine the IC50 value of this compound for each cell line used in your experiments.
Q4: What are the known signaling pathways affected by FAP inhibition that might contribute to toxicity?
A4: FAP has been shown to influence several key signaling pathways that are critical for cell growth, proliferation, and migration. Inhibition of FAP by this compound may disrupt these pathways, potentially leading to cytotoxicity in certain cell types. The primary pathways identified include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. FAP can promote its activation.[3][4]
-
Sonic Hedgehog (SHH) Pathway: This pathway is involved in cell growth and differentiation. FAP has been shown to regulate this pathway in some cancer cells.[4]
Disruption of these pathways could be a source of on-target toxicity in cells that are highly dependent on them.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed
If you are observing significant cell death with this compound treatment, consider the following troubleshooting steps:
| Potential Cause | Recommended Action | Expected Outcome |
| High Compound Concentration | Perform a dose-response study to determine the optimal non-toxic concentration range for your specific cell line. | Identification of a therapeutic window with minimal toxicity. |
| Solvent Toxicity | Run a vehicle control with the same dilutions of the solvent used for this compound. | Determine if the solvent is contributing to cell death. |
| Incorrect Compound Handling | Ensure the compound is stored correctly, protected from light, and avoid repeated freeze-thaw cycles. | Consistent experimental results with a fresh aliquot of the compound. |
| Cell Line Sensitivity | Test this compound on a different, potentially more robust, cell line or a FAP-negative cell line as a control. | Comparison of toxicity profiles across different cell types. |
| Prolonged Exposure Time | Reduce the incubation time with this compound. | Decreased cytotoxicity while potentially maintaining the desired biological effect. |
Guide 2: Inconsistent Cytotoxic Effects
If you are observing variability in the cytotoxic effect of this compound between experiments, consider these factors:
| Potential Cause | Recommended Action | Expected Outcome |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of results. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions. | More consistent compound activity. |
| Assay Variability | Ensure that the cytotoxicity assay being used is robust and has a low coefficient of variation. | Reliable and repeatable assay performance. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a standard MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V Staining
This protocol describes how to assess if this compound-induced cytotoxicity is mediated by apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Signaling Pathways Potentially Affected by this compound
The following diagram illustrates the key signaling pathways that may be inhibited by this compound through its targeting of FAP.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
BR102910 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BR102910, a selective Fibroblast Activation Protein (FAP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is minimally expressed in most healthy adult tissues but is significantly upregulated in the tumor microenvironment, sites of inflammation, and tissue remodeling. This compound is designed to selectively inhibit the enzymatic activity of FAP, making it a promising candidate for therapeutic applications in oncology and other diseases.[1]
Q2: What are the known off-target enzymes for FAP inhibitors, and how selective is this compound?
The most closely related enzymes to FAP are Dipeptidyl Peptidase IV (DPPIV/CD26) and Prolyl Oligopeptidase (PREP). Achieving high selectivity over these enzymes is a critical aspect of FAP inhibitor development. This compound has been demonstrated to have high selectivity for FAP over both DPPIV and PREP.[1][2] However, at supra-physiological concentrations, the potential for off-target inhibition should be considered.
Q3: What are some potential, though less common, side effects observed with inhibitors of related enzymes like DPPIV?
While this compound is highly selective for FAP, understanding the effects of inhibiting related enzymes can provide context for unexpected results. DPPIV inhibitors, used in the treatment of type 2 diabetes, are generally well-tolerated. However, some reported side effects, though often rare, include headaches, gastrointestinal discomfort, and skin reactions.[3][4] It is important to note that these are not expected effects of the highly selective FAP inhibitor this compound.
Troubleshooting Guides
Scenario 1: Inconsistent or No Inhibition in In Vitro Enzyme Assays
You are performing an in vitro FAP enzymatic assay with this compound and observe either no inhibition or highly variable results between replicates.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay buffer are optimal for FAP activity. Ensure the substrate concentration is appropriate (typically at or below the Km for IC50 determination). |
| Enzyme Inactivity | Confirm the activity of the recombinant FAP enzyme using a known control inhibitor. Ensure proper storage of the enzyme. |
| Reagent Contamination | Use high-purity reagents and screen for potential interfering substances in your assay buffer. |
Experimental Protocol: In Vitro FAP Inhibition Assay
-
Reagents: Recombinant human FAP, fluorogenic FAP substrate (e.g., Ala-Pro-AFC), assay buffer (e.g., Tris-HCl, pH 7.5), this compound, and a known FAP inhibitor (positive control).
-
Procedure: a. Serially dilute this compound to the desired concentrations. b. In a 96-well plate, add recombinant FAP to the assay buffer. c. Add the diluted this compound or control inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. d. Initiate the reaction by adding the FAP substrate. e. Monitor the fluorescence signal over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Scenario 2: Unexpected Phenotype in Cell-Based Assays
You are treating FAP-expressing cells (e.g., cancer-associated fibroblasts) with this compound and observe a cellular effect that is not consistent with the known functions of FAP, or the effect is seen in FAP-negative control cells.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-target Effects | Although this compound is highly selective, at high concentrations, off-target inhibition of DPPIV or PREP could occur. Test the effect of this compound on cells known to express high levels of DPPIV or PREP but not FAP. Include a structurally unrelated FAP inhibitor as a control. |
| FAP-Independent Signaling | The observed phenotype may be a novel, FAP-dependent but enzyme-independent (e.g., scaffolding) function, or an entirely new pathway affected by this compound. Confirm FAP expression levels in your cell line. Use siRNA or CRISPR to knock down FAP and see if the effect of this compound is abrogated. |
| Compound Cytotoxicity | At very high concentrations, any compound can exhibit non-specific cytotoxicity. Determine the cytotoxic profile of this compound on your cell line using a viability assay (e.g., MTT or CellTiter-Glo). |
| Cell Line Misidentification | Ensure the identity of your cell line through short tandem repeat (STR) profiling. |
Experimental Workflow: Investigating Unexpected Cellular Effects
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Scenario 3: Lack of Efficacy or Unexpected Toxicity in In Vivo Models
In a mouse xenograft model, treatment with this compound does not result in the expected anti-tumor effect, or you observe unexpected toxicity.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | Analyze plasma and tumor concentrations of this compound to ensure adequate exposure. Assess FAP inhibition in tumor tissue via ex vivo enzyme assays or imaging. |
| Tumor Model Resistance | The chosen tumor model may not be dependent on FAP activity for growth. Confirm high FAP expression in the stromal component of the xenograft tumors. Consider using a different tumor model. |
| Unexpected Toxicity | The observed toxicity could be due to on-target effects in a non-tumor tissue with transient FAP expression, or off-target effects. Perform a full histopathological analysis of major organs. Reduce the dose or alter the dosing schedule. |
| Vehicle Effects | The vehicle used to formulate this compound may be causing adverse effects. Include a vehicle-only control group. |
Signaling Pathway and Experimental Logic
FAP Signaling and Inhibition by this compound
Fibroblast Activation Protein (FAP) is a key component of the tumor microenvironment, contributing to extracellular matrix remodeling, angiogenesis, and immune suppression. This compound acts by directly inhibiting the enzymatic activity of FAP, thereby blocking these pro-tumorigenic functions.
Caption: Simplified FAP signaling pathway and the inhibitory action of this compound.
Logical Flow for Investigating Off-Target Effects
When a highly selective compound like this compound produces an unexpected result, a logical workflow is necessary to distinguish between a novel on-target effect and a potential off-target liability.
Caption: Decision tree for investigating potential off-target effects.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the Side Effects of PrEP? - PrEP Daily [prepdaily.org]
- 4. onlinedoctor.superdrug.com [onlinedoctor.superdrug.com]
Technical Support Center: BR102910 Protocol Adjustment for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing BR102910, a potent and selective fibroblast activation protein (FAP) inhibitor, in various animal models. Here you will find troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to facilitate your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally active small molecule inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[2] It is minimally expressed in healthy adult tissues but is significantly upregulated in sites of tissue remodeling, such as in tumors, fibrotic tissues, and areas of inflammation.[2] this compound selectively binds to and inhibits the enzymatic activity of FAP, thereby modulating downstream signaling pathways involved in extracellular matrix degradation and cellular invasion.
Q2: In which animal models has this compound been tested?
Published in vivo efficacy studies have demonstrated satisfactory FAP inhibition in C57BL/6J mice.[1][2] While specific protocols for other species are not yet widely published, this guide provides recommendations for adapting the protocol to other rodent models.
Q3: What is the recommended starting dose for this compound in mice?
Based on preclinical studies in C57BL/6J mice, oral administration of this compound at doses of 10 mg/kg and 30 mg/kg resulted in significant, dose-dependent inhibition of FAP.[3] The selection of the optimal dose will depend on the specific animal model, the disease context, and the desired level of FAP inhibition.
Q4: How should this compound be prepared for oral administration?
This compound is soluble in DMSO.[1] For in vivo studies, it is common to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for oral gavage, such as corn oil or a solution of 0.5% methylcellulose. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent FAP inhibition | - Improper drug formulation and administration- Incorrect dosage- Variability in animal metabolism | - Ensure complete solubilization of this compound and use precise oral gavage techniques.- Perform a dose-response study to determine the optimal dose for your model.- Standardize animal age, weight, and fasting state. |
| Adverse effects observed (e.g., weight loss, lethargy) | - Vehicle toxicity (e.g., high DMSO concentration)- Off-target effects at high doses- Animal stress from handling and gavage | - Reduce the final DMSO concentration in the administered volume.- Lower the dose of this compound or reduce the frequency of administration.- Ensure proper training in animal handling and oral gavage techniques to minimize stress. |
| Difficulty in achieving desired plasma concentration | - Poor oral bioavailability in the chosen model- Rapid metabolism of the compound | - Consider alternative routes of administration (e.g., intraperitoneal injection), though this may require different vehicle formulations.- Increase the dosing frequency based on pharmacokinetic studies. |
Experimental Protocols & Data
Comparative Inhibitory Activity of this compound
| Target | IC50 (nM) | Species |
| FAP | 1 - 2 | Not Specified |
| DPPIV | >100,000 | Not Specified |
| PREP | 49,000 | Not Specified |
Note: Data sourced from in vitro assays.[1][3]
In Vivo FAP Inhibition in C57BL/6J Mice
| Dosage (Oral) | FAP Inhibition |
| 10 mg/kg | Significant |
| 30 mg/kg | Dose-dependent increase from 10 mg/kg |
Note: This data is based on a single study and further dose-response studies are recommended.[3]
Visualized Experimental Workflow and Signaling Pathway
This compound In Vivo Study Workflow
Caption: A generalized workflow for an in vivo study using this compound.
Proposed Signaling Pathway of FAP Inhibition
References
overcoming BR102910 solubility challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges and effectively using BR102910 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease. It also shows inhibitory activity against prolyl oligopeptidase (PREP) at higher concentrations. FAP is a promising therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the microenvironment of various diseases, including fibrosis, inflammation, and cancer.[1]
Q2: What is the primary solvent for dissolving this compound?
A2: The primary and most recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Q4: I observe precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A4: This is a common issue due to the lipophilic nature of many kinase inhibitors. To mitigate precipitation, it is recommended to perform a stepwise dilution. Additionally, ensuring the final concentration of DMSO in your experimental medium is low (typically ≤ 0.5%) can help maintain solubility. For in vivo experiments, co-solvents may be necessary.
Q5: Is this compound cytotoxic?
A5: While specific cytotoxicity data for this compound is not extensively published, it is crucial to perform a dose-response cell viability assay (e.g., MTT or CCK-8 assay) with your specific cell line to determine the optimal non-toxic working concentration. The solvent (DMSO) can also be toxic to cells at higher concentrations, so a vehicle control is essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or sonication. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. |
| Precipitation occurs immediately upon dilution in aqueous buffer (PBS) or cell culture medium. | Rapid change in solvent polarity. The compound is "crashing out" of solution. | Perform a serial dilution by first diluting the DMSO stock into a small volume of PBS or media, vortexing, and then adding this intermediate dilution to the final volume. |
| Cloudiness or precipitate forms in the cell culture plate wells during incubation. | The concentration of this compound exceeds its solubility limit in the final assay medium. Interaction with media components. | Lower the final concentration of this compound. Ensure the final DMSO concentration is not exceeding 0.5%. |
| Inconsistent results in cell-based assays. | Degradation of this compound in aqueous solution over time. Uneven distribution of the compound due to poor solubility. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure thorough mixing of the final solution before adding to cells. |
| No observable effect of this compound in the assay. | The compound may not be fully dissolved, leading to a lower effective concentration. The chosen concentration is too low. | Visually inspect the stock solution and final dilution for any precipitate. If necessary, prepare a fresh stock solution. Perform a dose-response experiment to determine the optimal concentration. |
Quantitative Data Summary
While extensive quantitative solubility data for this compound in a wide range of solvents is not publicly available, the following table summarizes the known solubility information and provides data for other selective FAP inhibitors as a reference.
| Compound | Solvent/Vehicle | Solubility | Reference |
| This compound | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Vendor Data |
| This compound | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Vendor Data |
| Selective FAP Inhibitor 7 | Aqueous Buffer (pH 7.4) | >200 µM | [2] |
| Selective FAP Inhibitor 26 | Aqueous Buffer (pH 7.4) | >200 µM | [2] |
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 459.3 g/mol .
-
Mass (mg) = 10 mmol/L * 0.4593 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium (results in a 100 µM solution). Vortex gently. b. Add the required volume of the 100 µM intermediate solution to your final assay volume. For example, add 10 µL of the 100 µM solution to 90 µL of cell culture medium in a well of a 96-well plate to get a final concentration of 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Use the freshly prepared dilutions immediately. Do not store aqueous dilutions of this compound.
Visualizations
FAP Signaling Pathway
Fibroblast Activation Protein (FAP) is known to influence several key signaling pathways involved in cell proliferation, migration, and angiogenesis. The diagram below illustrates the central role of FAP in activating the PI3K/AKT and MAPK/ERK pathways.
Caption: FAP signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps for evaluating the biological activity of this compound in a cell-based assay.
Caption: A typical experimental workflow for this compound cell-based assays.
References
Technical Support Center: Ensuring Selective FAP Inhibition with BRD102910
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD102910, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is BRD102910 and what is its primary target?
BRD102910 is a small molecule inhibitor that selectively targets Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] Its expression is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, inflammation, and fibrosis, while being nearly undetectable in most normal adult tissues. This restricted expression pattern makes FAP an attractive therapeutic target.
Q2: How selective is BRD102910 for FAP over other related proteases?
BRD102910 exhibits high selectivity for FAP. It has a nanomolar potency for FAP with an IC50 of 2 nM. In contrast, its inhibitory activity against prolyl oligopeptidase (PREP), a structurally related protease, is significantly lower, with an IC50 of 49.00 μM. While specific IC50 values for BRD102910 against the full panel of dipeptidyl peptidases (DPPs) are not publicly available, compounds with a similar N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold have demonstrated high selectivity, with over 1000-fold greater inhibition of FAP compared to DPP IV, DPP II, DPP8, and DPP9.[2]
Q3: What are the known downstream signaling pathways affected by FAP activity that can be studied using BRD102910?
FAP has been shown to influence several key signaling pathways involved in cell proliferation, migration, and invasion. By inhibiting FAP's enzymatic activity, BRD102910 can be used to probe its role in pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras-ERK signaling pathways.[3]
Data Presentation
Table 1: Inhibitory Potency and Selectivity of BRD102910
| Target Enzyme | BRD102910 IC50 | Selectivity (Fold) vs. FAP |
| Fibroblast Activation Protein (FAP) | 2 nM | 1 |
| Prolyl Oligopeptidase (PREP) | 49,000 nM (49.00 µM) | 24,500 |
| Dipeptidyl Peptidase IV (DPP4) | >2,000 nM | >1,000 |
| Dipeptidyl Peptidase 8 (DPP8) | >2,000 nM | >1,000 |
| Dipeptidyl Peptidase 9 (DPP9) | >2,000 nM | >1,000 |
*Based on the reported high selectivity of the N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold class of FAP inhibitors.[2]
Troubleshooting Guides
Issue 1: High background fluorescence or lack of signal in my in vitro FAP inhibition assay.
-
Question: I am using a fluorogenic substrate to measure FAP activity, but I'm observing high background or no discernible signal change with the inhibitor. What could be the issue?
-
Answer:
-
Substrate Specificity: Ensure you are using a FAP-specific fluorogenic substrate. Some common substrates for dipeptidyl peptidases can also be cleaved by FAP, leading to high background.[4] Conversely, a substrate not efficiently cleaved by FAP will result in a weak signal. A recommended substrate is (Ala-Pro)-AFC.[5]
-
Substrate Concentration: The concentration of the fluorogenic substrate should be optimized. A concentration at or below the Michaelis-Menten constant (Km) is generally recommended for competitive inhibition studies.
-
Enzyme Activity: Verify the activity of your recombinant FAP enzyme. Enzyme activity can diminish with improper storage or handling. Include a positive control without any inhibitor to confirm robust enzyme activity.
-
Buffer Conditions: FAP activity is sensitive to pH and buffer composition. The optimal pH for FAP activity is typically around 7.8-8.0.[5] Ensure your assay buffer is within this range and free of interfering substances.
-
Reader Settings: Optimize the excitation and emission wavelengths on your fluorescence plate reader for the specific fluorogenic substrate being used. For AMC-based substrates, excitation is typically around 380 nm and emission around 460 nm.[6]
-
Issue 2: Inconsistent results or lack of dose-dependent inhibition in cell-based assays.
-
Question: My cell-based FAP inhibition assay with BRD102910 is showing high variability between wells and a poor dose-response curve. What are the potential causes?
-
Answer:
-
Cell Line FAP Expression: Confirm that the cell line you are using expresses a sufficient level of FAP on the cell surface. You can verify this by western blot, flow cytometry, or by using a positive control cell line known to express FAP (e.g., U87MG).[7]
-
Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density across all wells. Over-confluent or unhealthy cells can lead to variable FAP expression and inconsistent results.
-
Inhibitor Incubation Time: Optimize the pre-incubation time of the cells with BRD102910 before adding the substrate. A sufficient incubation period is necessary for the inhibitor to reach its target and establish equilibrium.
-
Solvent Effects: If BRD102910 is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells, including controls, and is at a level that does not affect cell viability or enzyme activity.
-
Substrate Access: In a cell-based assay, the substrate must be able to access the cell-surface FAP. Ensure your assay conditions do not impede this interaction.
-
Issue 3: Suspected off-target effects in my cellular experiments.
-
Question: I am observing a cellular phenotype that I am not sure is solely due to FAP inhibition. How can I confirm the selectivity of BRD102910's action in my experiment?
-
Answer:
-
Use a Structurally Unrelated FAP Inhibitor: To confirm that the observed effect is due to FAP inhibition, use a different, structurally distinct FAP inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
FAP Knockdown/Knockout Control: The most definitive control is to use a cell line where FAP has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). If the effect of BRD102910 is absent in these cells, it strongly suggests the phenotype is FAP-dependent.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a FAP mutant that is resistant to BRD102910 inhibition. If the inhibitor's effect is diminished in these cells, it confirms the on-target activity.
-
Evaluate PREP and DPP Inhibition: Given the known, albeit much lower, activity of BRD102910 against PREP, consider if PREP inhibition could contribute to the observed phenotype in your specific cellular context. If your cells express high levels of PREP, you may need to use a PREP-specific inhibitor as a control to dissect the individual contributions.
-
Experimental Protocols
In Vitro Fluorogenic FAP Inhibition Assay
This protocol is for determining the IC50 of BRD102910 against purified recombinant FAP.
Materials:
-
Recombinant human FAP
-
BRD102910
-
FAP-specific fluorogenic substrate (e.g., (Ala-Pro)-AFC)
-
Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, pH 7.8[5]
-
DMSO (for dissolving inhibitor)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of BRD102910 in DMSO.
-
Perform serial dilutions of BRD102910 in Assay Buffer to create a range of concentrations for the dose-response curve. Also, prepare a vehicle control (Assay Buffer with the same final DMSO concentration).
-
In the wells of a black 96-well plate, add the diluted BRD102910 or vehicle control.
-
Add recombinant human FAP to each well to a final concentration that gives a robust signal within the linear range of the assay.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding the FAP-specific fluorogenic substrate to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm for an AMC-based substrate.[6] Read every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based FAP Inhibition Assay
This protocol is for measuring the inhibitory activity of BRD102910 on FAP expressed on the surface of live cells.
Materials:
-
FAP-expressing cell line (e.g., U87MG) and a negative control cell line (e.g., MCF-7)[8]
-
Cell culture medium
-
BRD102910
-
FAP-specific fluorogenic substrate
-
Assay Buffer (e.g., PBS or HBSS)
-
DMSO
-
Black, clear-bottom 96-well cell culture plate
-
Fluorescence plate reader
Procedure:
-
Seed the FAP-expressing and negative control cells in a black, clear-bottom 96-well plate at an optimal density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells gently with Assay Buffer.
-
Prepare serial dilutions of BRD102910 in Assay Buffer. Include a vehicle control with the same final DMSO concentration.
-
Add the diluted BRD102910 or vehicle control to the cells and incubate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Add the FAP-specific fluorogenic substrate to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and begin kinetic reading (e.g., every 5 minutes for 1-2 hours).
-
Determine the reaction rates and calculate the IC50 as described in the in vitro assay protocol. The signal from the negative control cell line can be used to determine the background fluorescence.
Mandatory Visualization
Below are diagrams illustrating key concepts related to FAP inhibition.
Caption: Experimental workflows for in vitro and cell-based FAP inhibition assays.
Caption: Simplified FAP signaling pathways inhibited by BRD102910.
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to FAP Inhibitors: Benchmarking BR102910
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a compelling target for cancer therapy. Its limited expression in healthy tissues makes it an attractive candidate for targeted drug development. This guide provides a comparative analysis of BR102910, a novel FAP inhibitor, against other known FAP inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Introduction to this compound
This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1][2] It exhibits nanomolar potency against FAP, making it a promising candidate for further investigation in FAP-related pathologies, including cancer and fibrosis.[1][3]
Comparative Analysis of FAP Inhibitor Potency and Selectivity
The efficacy of a FAP inhibitor is determined by its potency (IC50) and its selectivity against other closely related proteases, such as Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP). High selectivity is crucial to minimize off-target effects.
| Inhibitor | FAP IC50 (nM) | PREP IC50 (µM) | DPP-IV IC50 (nM) | Selectivity (FAP vs. PREP) | Selectivity (FAP vs. DPP-IV) |
| This compound | 1-2 [1][2] | 49 [1] | >10,000 (Implied high selectivity)[2] | ~24,500 - 49,000 fold | >5,000 - 10,000 fold |
| Talabostat (Val-boroPro) | 560[4][5] | 0.39 | <4[6] | ~0.7 fold | ~0.007 fold (non-selective) |
| Linagliptin | 89[7] | >100 | 1[7] | >1,123 fold | ~0.01 fold (DPP-IV selective) |
| FAPI-46 | 13.5[8] | >1,000 | >10,000[8] | >74,000 fold | >740 fold |
| FAP-2286 | 2.7[8] | >1,000 | >10,000[8] | >370,000 fold | >3,700 fold |
Table 1: In Vitro Potency and Selectivity of FAP Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FAP inhibitors against FAP, PREP, and DPP-IV. Selectivity is calculated as the ratio of IC50 values. Higher fold values indicate greater selectivity for FAP.
FAP Signaling Pathway in Cancer
FAP is implicated in promoting tumor growth, invasion, and metastasis through various signaling pathways. Understanding these pathways is crucial for the rational design and application of FAP inhibitors.
Figure 1: FAP Signaling in Cancer. FAP contributes to cancer progression by degrading the extracellular matrix and activating pro-tumorigenic signaling pathways like PI3K/AKT and RAS/ERK.
Experimental Protocols
In Vitro FAP Enzyme Activity Assay
This protocol is a standard method for determining the IC50 of FAP inhibitors.
Figure 2: FAP Inhibition Assay Workflow. A typical workflow for determining the in vitro potency of FAP inhibitors using a fluorogenic substrate.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human FAP (rhFAP)
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5
-
Fluorogenic Substrate: Z-Gly-Pro-AMC or Ala-Pro-AMC
-
Test inhibitors (this compound and comparators)
-
96-well black microtiter plates
-
-
Procedure:
-
rhFAP is diluted to a working concentration (e.g., 0.2 µg/mL) in Assay Buffer.
-
Test inhibitors are serially diluted to the desired concentrations.
-
In a 96-well plate, 50 µL of the diluted rhFAP solution is added to each well.
-
5 µL of the diluted inhibitor solutions are added to the respective wells.
-
The plate is pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by adding 50 µL of the fluorogenic substrate (e.g., 100 µM).
-
Fluorescence is measured kinetically for at least 5 minutes using a plate reader with excitation at 380 nm and emission at 460 nm.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated relative to a vehicle control (DMSO).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of FAP inhibitors.
Figure 3: In Vivo Efficacy Study Workflow. A generalized workflow for assessing the anti-tumor effects of FAP inhibitors in a xenograft mouse model.
Detailed Methodology:
-
Cell Lines and Animal Models:
-
FAP-expressing cancer cell lines such as HT1080-hFAP or U87MG are commonly used.[9]
-
Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
-
Tumor Implantation and Growth:
-
A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the start of treatment.
-
-
Inhibitor Administration:
-
Mice are randomized into treatment and control groups.
-
This compound or a comparator is administered at various doses (e.g., 0-30 mg/kg) via a suitable route (e.g., oral gavage) on a defined schedule.[1]
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for FAP expression, biomarker analysis).
-
Conclusion
This compound emerges as a highly potent and selective FAP inhibitor with a favorable in vitro profile. Its nanomolar potency against FAP and significant selectivity over related proteases like PREP and DPP-IV position it as a strong candidate for further preclinical and clinical development. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of FAP-targeted therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Validating BR102910's Selectivity for Fibroblast Activation Protein (FAP): A Comparative Guide
For researchers and professionals in drug development, the precise validation of a compound's selectivity is paramount. This guide provides a comprehensive comparison of BR102910, a potent Fibroblast Activation Protein (FAP) inhibitor, with other known FAP inhibitors. The presented data, experimental protocols, and visualizations are intended to offer an objective assessment of this compound's selectivity profile.
Quantitative Comparison of FAP Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50) of this compound and other notable FAP inhibitors against FAP and a panel of related serine proteases. A higher IC50 value indicates weaker inhibition, and a larger selectivity ratio (IC50 of off-target protease / IC50 of FAP) signifies greater selectivity for FAP.
| Inhibitor | FAP IC50 (nM) | PREP IC50 (µM) | DPPIV IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | FAP/PREP Selectivity Ratio | FAP/DPPIV Selectivity Ratio |
| This compound | 2[1] | 49[1] | >100 | >100 | >100 | 24,500 | >50,000 |
| UAMC1110 | 0.43[2] | >100 | >100 | >100 | >100 | >232,558 | >232,558 |
| ARI-3099 | 36[3][4] | 12.6 | >100 | >100 | >100 | 350[3][4] | >2,778 |
Data for DPPIV, DPP8, and DPP9 inhibition by this compound is based on the statement of high selectivity against DPPIV in the source publication; specific values were not provided.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of selectivity data.
In Vitro Enzyme Inhibition Assay
This protocol outlines the determination of IC50 values for an inhibitor against FAP and related serine proteases.
Materials:
-
Recombinant human FAP, PREP, DPPIV, DPP8, and DPP9 enzymes.
-
Fluorogenic substrates: Z-Gly-Pro-AMC (for FAP and PREP), H-Gly-Pro-AMC (for DPPIV, DPP8, and DPP9).
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 1 mg/mL BSA.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities (v) from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo FAP Inhibition and Selectivity Study in a Murine Model
This protocol describes a general workflow for assessing the in vivo efficacy and selectivity of a FAP inhibitor.
Animal Model:
-
C57BL/6J mice are a suitable model for these studies.[1]
Procedure:
-
Administer the test inhibitor (e.g., this compound) to mice at various doses via the desired route (e.g., oral gavage). Include a vehicle control group.[1]
-
After a specified time, collect plasma and tissue samples (e.g., tumor, if applicable, and organs known to express other serine proteases like the liver and kidney).
-
Prepare tissue homogenates.
-
Measure the FAP enzyme activity in the plasma and tissue homogenates using the in vitro enzyme inhibition assay described above.
-
Similarly, measure the activity of other relevant serine proteases (PREP, DPPIV, etc.) in the same samples to assess off-target inhibition.
-
Calculate the percentage of FAP inhibition in each dose group compared to the vehicle control.
-
Correlate the dose of the inhibitor with the observed FAP inhibition to determine in vivo potency.
-
Compare the inhibition of FAP with the inhibition of other proteases to evaluate the in vivo selectivity.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experimental processes for validating FAP selectivity.
Caption: Workflow for validating FAP selectivity.
Caption: this compound's mechanism of action.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FAP Inhibitors: BR102910 vs. Talabostat
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease highly expressed in the stroma of epithelial cancers and sites of tissue remodeling, has emerged as a compelling therapeutic target. Its enzymatic activity is implicated in tumor growth, invasion, and immunosuppression. This guide provides an objective comparison of two prominent FAP inhibitors, BR102910 and talabostat, focusing on their performance, supported by experimental data.
At a Glance: Potency and Selectivity
A critical differentiator between FAP inhibitors is their potency and selectivity against related proteases, such as dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). High selectivity is crucial to minimize off-target effects and potential toxicities.
| Compound | Target | IC50 / Ki | Selectivity Profile |
| This compound | FAP | 1-2 nM (IC50) | Highly Selective |
| PREP | 49,000 nM (IC50) | >24,500-fold selective for FAP over PREP | |
| DPPIV | High selectivity noted, specific IC50 not provided in abstract[1] | - | |
| Talabostat | FAP | 560 nM (IC50) | Non-Selective |
| DPP-IV | < 4 nM (IC50); 0.18 nM (Ki) | Significantly more potent against DPP-IV than FAP | |
| DPP8 | 4 nM (IC50); 1.5 nM (Ki) | - | |
| DPP9 | 11 nM (IC50); 0.76 nM (Ki) | - | |
| QPP | 310 nM (IC50) | - |
Data Interpretation: this compound demonstrates nanomolar potency against FAP with exceptional selectivity, particularly against PREP.[1] In contrast, talabostat is a non-selective inhibitor, exhibiting significantly higher potency for members of the DPP family than for FAP.
Mechanism of Action
Both this compound and talabostat function by inhibiting the enzymatic activity of FAP. FAP possesses both exopeptidase and endopeptidase activities, cleaving peptides after a proline residue.[1] By blocking this activity, these inhibitors can modulate the tumor microenvironment.
Talabostat, through its inhibition of FAP and other dipeptidyl peptidases, is thought to stimulate cytokine and chemokine production, leading to an anti-tumor immune response.[2] The precise downstream effects of the highly selective FAP inhibition by this compound are a subject of ongoing research, with potential implications for treating conditions characterized by tissue remodeling, such as fibrosis and cancer.[1]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
The determination of inhibitory activity for FAP inhibitors typically involves a fluorometric assay. Below are generalized protocols based on methodologies described in the literature.
FAP Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the IC50 value of a test compound against FAP.
Materials:
-
Purified recombinant human FAP enzyme
-
FAP substrate (e.g., Ala-Pro-AFC or Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 100 mM Tris, 100 mM NaCl, pH 7.8)
-
Test compound (this compound or talabostat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the FAP enzyme to each well (except for the blank control).
-
Add the serially diluted test compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 510 nm emission for AFC) in a kinetic or endpoint mode.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Dipeptidyl Peptidase (DPP) Activity Assay (General Protocol)
This protocol is used to assess the selectivity of FAP inhibitors against other dipeptidyl peptidases like DPP-IV.
Materials:
-
Purified recombinant human DPP enzyme (e.g., DPP-IV)
-
DPP substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 100 mM Tris, pH 7.8)
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure: The procedure is analogous to the FAP inhibition assay, with the substitution of the FAP enzyme and substrate with the specific DPP enzyme and a suitable fluorogenic substrate. The results will indicate the inhibitory potency of the test compound against the specific dipeptidyl peptidase, allowing for the determination of its selectivity profile.
Conclusion
Based on the available data, This compound emerges as a highly potent and selective FAP inhibitor, offering a significant advantage over the non-selective profile of talabostat . The nanomolar potency and high selectivity of this compound make it a promising candidate for further investigation as a therapeutic agent targeting FAP in various diseases, including cancer and fibrosis. The non-selective nature of talabostat, with its potent inhibition of DPP-IV, may contribute to a different pharmacological profile and a broader range of biological effects, but also carries a higher risk of off-target effects. Researchers and drug development professionals should consider these distinct profiles when selecting a FAP inhibitor for their studies.
References
Navigating the Tumor Microenvironment: A Comparative Guide to Fibroblast Activation Protein (FAP) Inhibition Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide array of cancers, has emerged as a promising therapeutic target.[1][2] Its restricted expression in healthy adult tissues makes it an attractive candidate for targeted cancer therapies. BR102910 has been identified as a selective FAP inhibitor, demonstrating nanomolar potency and high selectivity in preclinical studies. While the primary focus of the initial research on this compound was its potential in treating type 2 diabetes, the significant upregulation of FAP in cancerous tissues underscores its potential as an oncology therapeutic.
Currently, public domain literature lacks specific experimental data on the cross-validation of this compound's effects in different cancer types. Therefore, this guide provides a comparative overview of the effects of selective FAP inhibition across various malignancies by examining data from other well-characterized FAP inhibitors, such as Talabostat (PT-100) and FAP inhibitor (FAPI)-based radiopharmaceuticals. This comparative analysis aims to illuminate the potential pan-cancer applicability of selective FAP inhibitors like this compound.
The Role of FAP in the Tumor Microenvironment and Mechanism of Inhibition
FAP plays a crucial role in remodeling the extracellular matrix (ECM), promoting tumor cell proliferation, invasion, and immunosuppression.[2][3] FAP inhibitors aim to counteract these pro-tumorigenic functions.
Comparative Efficacy of FAP Inhibitors
The following sections present a compilation of data from various studies on different FAP inhibitors to provide a comparative perspective on their activity across diverse cancer types.
In Vitro Selectivity and Potency of FAP Inhibitors
The efficacy of a targeted inhibitor is largely dependent on its selectivity and potency. The table below summarizes the inhibitory concentrations (IC50) of various FAP inhibitors against FAP and related proteases, highlighting their selectivity profiles.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. DPP4 | Selectivity vs. PREP | Reference |
| This compound | FAP | Data not publicly available | Data not publicly available | Data not publicly available | [4] |
| Talabostat (PT-100) | FAP | 560 | Low | Low | [5] |
| DPP-IV | <4 | - | - | [5] | |
| DPP8 | 4 | - | - | [5] | |
| DPP9 | 11 | - | - | [5] | |
| FAPI-46 | FAP | 13.5 | >740-fold | >74-fold | [6] |
| FAP-2286 | FAP | 2.7 | >3700-fold | >370-fold | [6] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the anti-tumor efficacy of novel compounds. The following table summarizes the effects of FAP inhibitors on tumor growth in various cancer models.
| FAP Inhibitor | Cancer Type | Animal Model | Key Findings | Reference |
| Talabostat (PT-100) | Breast Cancer | SCID mice with FAP-expressing breast cancer cells | Slightly decreased tumor growth rates. | [7] |
| ¹⁷⁷Lu-FAP-2286 | Sarcoma | Patient-derived xenograft | Exhibited antitumor activity with no significant weight loss. | [8] |
| ²²⁵Ac-FAPI-04 | Pancreatic Cancer | Nude mice with PANC-1 xenografts | Significant tumor growth suppression compared to control. | [9] |
| ¹⁷⁷Lu-FAP RLT | Glioblastoma | Mice with U87MG tumors | Potent and dose-dependent antitumor activity with >80% reduction in tumor volume in 8/10 mice at the highest dose. | [10] |
Clinical Imaging with FAPI-PET/CT Across Various Cancers
FAPI-PET/CT imaging provides an in vivo surrogate measure of FAP expression and targeting. The maximum standardized uptake value (SUVmax) indicates the level of tracer accumulation in tumors.
| Cancer Type | Number of Patients | Average SUVmax (Range) | Reference |
| Breast Cancer | High | 12.8 (6.1 - 22.3) | [11] |
| Cholangiocarcinoma | High | 12.5 (8.7 - 16.3) | [11] |
| Esophageal Cancer | High | 13.9 (6.8 - 21.0) | [11] |
| Lung Cancer | High | 12.2 (4.5 - 29.8) | [11] |
| Sarcoma | High | 16.1 (9.8 - 22.4) | [11] |
| Colorectal Cancer | Intermediate | 8.6 (3.4 - 13.8) | [11] |
| Head and Neck Cancer | Intermediate | 9.9 (4.2 - 15.6) | [11] |
| Ovarian Cancer | Intermediate | 9.9 (5.1 - 14.7) | [11] |
| Pancreatic Cancer | Intermediate | 9.7 (6.2 - 13.2) | [11] |
| Prostate Cancer | Intermediate | 8.7 (5.4 - 12.0) | [11] |
| Gastric Cancer | Low | 5.8 (3.2 - 8.4) | [11] |
| Hepatocellular Carcinoma | Low | 7.9 (4.1 - 11.7) | [11] |
| Renal Cell Carcinoma | Low | 4.9 (2.8 - 7.0) | [11] |
Alternative Selective FAP Inhibitors
The field of FAP-targeted therapies is rapidly evolving. Beyond Talabostat and the widely used FAPI radiopharmaceuticals, several other novel and selective FAP inhibitors are under investigation. These include small molecules like UAMC-1110 and various peptide-based inhibitors, some of which are being developed as antibody-drug conjugates or for CAR-T cell therapies.[1][12]
Experimental Protocols
To aid researchers in the evaluation of FAP inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the FAP inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle-treated controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Read the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FAP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FAP inhibitor formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 1-5 x 10⁶ cells in 100-200 µL).
-
Optionally, mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FAP inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Data Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Excise the tumors and measure their final weight.
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition by the FAP inhibitor.
-
Experimental Workflow Diagram
Conclusion
The collective evidence from studies on various FAP inhibitors strongly suggests that targeting FAP is a promising strategy with broad applicability across numerous cancer types. The data compiled in this guide, from in vitro potency and selectivity to in vivo efficacy and clinical imaging, paints a compelling picture of the potential held by this therapeutic approach. While direct comparative data for this compound in cancer is not yet publicly available, the performance of other selective FAP inhibitors provides a strong rationale for its further investigation in oncology. Future head-to-head cross-validation studies of specific inhibitors like this compound in a panel of diverse cancer models will be critical to fully elucidate their therapeutic potential and identify the patient populations most likely to benefit from this targeted strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. | Semantic Scholar [semanticscholar.org]
- 4. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein-α promotes tumor growth and invasion of breast cancer cells through non-enzymatic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theranostics Targeting Fibroblast Activation Protein in the Tumor Stroma: 64Cu- and 225Ac-Labeled FAPI-04 in Pancreatic Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of BR102910 and Prolyl Endopeptidase (PREP) Inhibitors for Researchers
An important clarification for researchers: BR102910 is a highly selective Fibroblast Activation Protein (FAP) inhibitor, not a Prolyl Endopeptidase (PREP) inhibitor. While both FAP and PREP are members of the prolyl-specific serine protease family, they are distinct enzymes with different substrate specificities and pathophysiological roles. This guide will provide a comparative study by first characterizing this compound as a FAP inhibitor and comparing it to other FAP inhibitors. Subsequently, a separate overview and comparison of prominent PREP inhibitors will be presented to address the initial interest in this class of compounds.
Fibroblast Activation Protein (FAP) vs. Prolyl Endopeptidase (PREP)
FAP and PREP share the ability to cleave peptide bonds C-terminal to a proline residue. However, FAP is a type II transmembrane glycoprotein that exhibits both exopeptidase and endopeptidase activity, and its expression is highly restricted in normal adult tissues but significantly upregulated in the stroma of epithelial cancers, fibrotic tissues, and sites of inflammation.[1] In contrast, PREP is a cytosolic enzyme with exclusively endopeptidase activity, primarily involved in the maturation and degradation of neuropeptides and peptide hormones in the central nervous system.[2] This differential expression and function make them distinct targets for therapeutic intervention.
This compound: A Potent and Selective FAP Inhibitor
This compound has emerged as a potent inhibitor of FAP with an IC50 in the low nanomolar range.[3] Crucially, it demonstrates high selectivity for FAP over other related serine proteases, including PREP and Dipeptidyl Peptidase IV (DPPIV).[3]
Comparative Analysis of FAP Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized FAP inhibitors.
| Inhibitor | Target | IC50 (nM) | PREP IC50 (µM) | Selectivity (FAP vs. PREP) |
| This compound | FAP | 2 | 49 | ~24,500-fold |
| UAMC-1110 | FAP | 3.2 | 1.8 | ~563-fold[4] |
| Talabostat (PT-100) | FAP/DPPs | 560 | 0.39 | ~0.7-fold (more potent on PREP)[5][6] |
| ARI-3099 | FAP | 36 | >10 | >277-fold[7][8] |
Comparative Analysis of PREP Inhibitors
For researchers interested in PREP as a therapeutic target, the following table provides a comparison of several notable PREP inhibitors.
| Inhibitor | Target | IC50/Ki (nM) | Notes |
| KYP-2047 | PREP | Ki: 0.023 | Blood-brain barrier penetrating.[9] |
| S 17092 | PREP | IC50: 1.2 | Orally active, cerebral PREP inhibitor.[1][10] |
| ONO-1603 | PREP | - | Neuroprotective effects observed at 30 nM.[11][12][13] |
| Z-Pro-Prolinal | PREP | IC50: 0.4 (porcine) | Highly specific PREP inhibitor.[14][15] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay for FAP and PREP
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of test compounds against FAP and PREP.
Materials:
-
Recombinant human FAP and PREP enzymes
-
Fluorogenic substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound, PREP inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the diluted test compounds, and the FAP or PREP enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Fibroblast Activation Protein (FAP) Signaling
FAP is implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. It can influence the tumor microenvironment by degrading extracellular matrix components and activating growth factors.
Prolyl Endopeptidase (PREP) Signaling
PREP plays a crucial role in the central nervous system by regulating the levels of various neuropeptides, thereby influencing neurotransmission and related physiological processes.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel FAP or PREP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Prolyl Endopeptidase (PREP) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cenmed.com [cenmed.com]
In Vivo Efficacy of BR102910: A Comparative Analysis of Fibroblast Activation Protein (FAP) Inhibitors in Metabolic Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of BR102910, a selective fibroblast activation protein (FAP) inhibitor. Due to the limited publicly available quantitative in vivo data for this compound, this guide leverages detailed experimental data from two other FAP inhibitors, BR103354 and Talabostat, to provide a comprehensive assessment of the potential of FAP inhibition in preclinical models of type 2 diabetes and obesity.
This compound has been identified as a potent and highly selective FAP inhibitor with potential therapeutic applications in type 2 diabetes.[1] While in vivo studies in C57BL/6J mice have demonstrated "satisfactory FAP inhibition efficacy," specific quantitative data from these studies are not yet publicly available.[1] This guide therefore presents a comparative analysis using data from BR103354, a structurally related FAP inhibitor from the same developer, and Talabostat, another well-studied FAP inhibitor.
Comparative Efficacy of FAP Inhibitors
The following tables summarize the in vivo efficacy of BR103354 and Talabostat in established mouse models of obesity and type 2 diabetes. This data provides a benchmark for the anticipated effects of selective FAP inhibition.
Table 1: In Vivo Efficacy of BR103354 in ob/ob Mice
| Parameter | Vehicle | BR103354 (10 mg/kg) | % Change vs. Vehicle |
| Non-fasting Blood Glucose (mg/dL) | ~450 | ~300 | ↓ ~33% |
| Glucose AUC in OGTT (mg·h/dL) | ~1200 | ~800 | ↓ ~33% |
| Plasma FAP Activity (% inhibition) | 0 | > 80% | ↓ > 80% |
| Liver Triglyceride (mg/g liver) | ~250 | ~150 | ↓ ~40% |
Data derived from a 4-week chronic administration study in ob/ob mice.[2]
Table 2: In Vivo Efficacy of Talabostat in High-Fat Diet-Induced Obese Mice
| Parameter | Control (Normal Chow) | High-Fat Diet (HFD) + Vehicle | HFD + Talabostat (0.5 mg/kg) | % Change vs. HFD + Vehicle |
| Body Weight (g) | ~25 | ~40 | ~35 | ↓ ~12.5% |
| Fasting Blood Glucose (mg/dL) | ~100 | ~170 | ~140 | ↓ ~17.6% |
| Glucose AUC in ITT (% of baseline) | ~50 | ~80 | ~60 | ↓ ~25% |
Data derived from a study in C57BL/6J mice fed a high-fat diet.[3][4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved in evaluating these FAP inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. While the specific protocol for the this compound in vivo study is not available, the following protocols for BR103354 and general procedures for similar studies offer a comprehensive reference.
In Vivo Efficacy Study of BR103354 in ob/ob Mice[2]
-
Animal Model: Male ob/ob mice (a model of genetic obesity and type 2 diabetes), 8 weeks of age.
-
Housing: Mice were housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
BR103354 (10 mg/kg body weight).
-
-
Administration: Compounds were administered once daily via oral gavage for 4 weeks.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered glucose (2 g/kg) orally. Blood glucose levels were measured at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Plasma FAP Activity Assay: Blood samples were collected, and plasma was isolated. FAP activity was determined using a fluorogenic substrate.
-
Liver Triglyceride Measurement: At the end of the study, livers were harvested, and triglyceride content was quantified.
-
Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between treatment groups.
General Protocol for In Vivo Studies in High-Fat Diet-Induced Obese Mice[4]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Diet: Mice were fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group was fed a standard chow diet.
-
Treatment Groups:
-
Normal chow + Vehicle.
-
High-fat diet + Vehicle.
-
High-fat diet + Test compound (e.g., Talabostat).
-
-
Administration: The test compound or vehicle was administered daily via oral gavage.
-
Body Weight and Food Intake: Body weight and food consumption were monitored regularly throughout the study.
-
Fasting Blood Glucose and Insulin: Blood samples were collected after a period of fasting to measure glucose and insulin levels.
-
Insulin Tolerance Test (ITT): Following a short fast, mice were injected intraperitoneally with insulin (e.g., 0.75 U/kg). Blood glucose was measured at several time points post-injection to assess insulin sensitivity.
Conclusion
While direct quantitative in vivo efficacy data for this compound in metabolic disease models remains to be published, the available information on the comparable FAP inhibitor BR103354 and the broader data on Talabostat strongly support the potential of selective FAP inhibition as a therapeutic strategy for type 2 diabetes and related metabolic disorders. The data presented in this guide offer a valuable framework for understanding the expected in vivo effects of this compound and for designing future preclinical and clinical investigations. As more data on this compound becomes available, this guide will be updated to provide a more direct comparison.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Fibroblast Activation Protein (FAP) Inhibitors in Fibrosis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Preclinical Therapeutic FAP Inhibitors
Fibroblast Activation Protein (FAP), a serine protease highly expressed on the surface of activated fibroblasts, has emerged as a compelling therapeutic target for a range of fibrotic diseases. Its restricted expression in sites of tissue remodeling and fibrosis, with minimal presence in healthy organs, offers a window for targeted therapeutic intervention. This guide provides a head-to-head analysis of the preclinical efficacy of several therapeutic FAP inhibitors, presenting supporting experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.
Therapeutic FAP Inhibitors: A Comparative Overview
While a direct comparative clinical trial between different therapeutic FAP inhibitors for fibrosis is not yet available, preclinical studies have demonstrated the anti-fibrotic potential of several agents. This guide focuses on a specific, unnamed FAP inhibitor, Linagliptin, Talabostat, and a FAP-targeted PI3K inhibitor (FAPL-PI3Ki1), summarizing their performance in various fibrosis models.
Quantitative Efficacy of FAP Inhibitors in Preclinical Fibrosis Models
The following table summarizes the quantitative data on the anti-fibrotic effects of the selected FAP inhibitors. Direct comparison should be approached with caution due to the differing experimental models and methodologies.
| FAP Inhibitor | Fibrosis Model | Key Efficacy Endpoints | Results | Reference |
| Specific FAP Inhibitor | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis (Mouse) | - Liver Collagen Content (Sirius Red Staining)- α-Smooth Muscle Actin (α-SMA) positive cells | - Significant reduction in collagen area with both 15 mg/kg/day and 50 mg/kg/day doses.- Significant decrease in α-SMA positive myofibroblasts. | [1] |
| Linagliptin | Bleomycin-induced Pulmonary Fibrosis (Mouse) | - Lung Fibrosis Score (Ashcroft Score)- Lung Collagen Content (Hydroxyproline Assay) | - Significant improvement in Ashcroft scores.- Significant reduction in hydroxyproline content. | [2] |
| Talabostat | Transforming Growth Factor-β (TGF-β) stimulated Human Dermal Fibroblasts | - Collagen Type I Alpha 1 Chain (COL1A1) mRNA expression- Collagen Type I Alpha 2 Chain (COL1A2) mRNA expression | - Attenuated TGF-β-induced upregulation of COL1A1 and COL1A2 mRNA. | [3][4] |
| FAP-targeted PI3K Inhibitor (FAPL-PI3Ki1) | Bleomycin-induced Idiopathic Pulmonary Fibrosis (IPF) (Mouse) | - Lung Collagen Content (Hydroxyproline Assay)- Survival Rate | - Significant suppression of hydroxyproline production.- Increased mouse survival. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction: Chronic liver fibrosis is induced by intraperitoneal (i.p.) injection of CCl4. A common protocol involves administering a 10% solution of CCl4 in mineral oil or olive oil at a dose of approximately 2.5 µL per gram of body weight, twice a week for a duration of 4 to 12 weeks to establish significant fibrosis[6][7][8].
-
FAP Inhibitor Administration: The specific FAP inhibitor was administered orally at doses of 15 mg/kg/day and 50 mg/kg/day during the fibrosis progression phase[1].
-
Assessment of Fibrosis:
-
Histology: Liver tissue is fixed, paraffin-embedded, and sectioned. Fibrosis is visualized and quantified by staining with Sirius Red for collagen or by immunohistochemistry for α-SMA, a marker of activated myofibroblasts[1][8].
-
Hydroxyproline Assay: A quantitative measure of collagen content in the liver tissue[9].
-
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice are a commonly used strain due to their susceptibility to bleomycin-induced fibrosis.
-
Induction: A single intratracheal instillation of bleomycin (typically 50 mg/kg) is administered to induce lung injury and subsequent fibrosis. The fibrotic phase is well-established by day 14 and persists for several weeks[10][11][12].
-
Linagliptin Administration: The specific dosage and administration route for Linagliptin in the cited pulmonary fibrosis study require further clarification from the original source.
-
FAPL-PI3Ki1 Administration: Details of the administration protocol for the FAP-targeted PI3K inhibitor were not fully available in the reviewed sources.
-
Assessment of Fibrosis:
-
Ashcroft Score: A semi-quantitative histological scoring system used to grade the severity of lung fibrosis. Lung sections are stained (e.g., with Hematoxylin and Eosin or Masson's trichrome) and examined microscopically to assign a score from 0 (normal) to 8 (total fibrosis)[11].
-
Hydroxyproline Assay: The total collagen content in lung tissue homogenates is quantified as a direct measure of fibrosis[13][14][15][16].
-
In Vitro Model of Fibroblast Activation
-
Cell Culture: Primary human dermal fibroblasts are cultured.
-
Stimulation: To mimic a pro-fibrotic environment, fibroblasts are stimulated with Transforming Growth Factor-β (TGF-β), a key cytokine in fibrosis, typically at a concentration of 10 ng/mL[3][4].
-
Talabostat Treatment: Fibroblasts are co-treated with TGF-β and varying concentrations of Talabostat to assess its inhibitory effects on pro-fibrotic gene expression[3].
-
Assessment of Fibrotic Response:
Mechanistic Insights: Signaling Pathways in FAP-Mediated Fibrosis
Understanding the signaling pathways modulated by FAP inhibitors is critical for rational drug design and identifying potential combination therapies.
TGF-β Signaling Pathway in Fibroblast Activation
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis. Upon binding to its receptor, TGF-β activates downstream signaling cascades, primarily the Smad pathway, leading to the transcription of pro-fibrotic genes, including collagens and α-SMA. FAP is known to be involved in the activation of TGF-β, and its inhibition can disrupt this pro-fibrotic signaling.
Endothelial-to-Mesenchymal Transition (EndMT) and the Akt/mTOR Pathway
Endothelial-to-mesenchymal transition (EndMT) is a process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, contributing to the population of activated fibroblasts. The Akt/mTOR signaling pathway has been implicated in driving EndMT. Linagliptin has been shown to exert its anti-fibrotic effects by inhibiting this pathway.
FAP-Targeted Drug Delivery
A promising strategy to enhance the efficacy and reduce off-target effects of anti-fibrotic drugs is to specifically deliver them to FAP-expressing activated fibroblasts. This approach utilizes a FAP-targeting ligand conjugated to a therapeutic agent, such as a PI3K inhibitor.
Conclusion and Future Directions
The preclinical data presented in this guide highlight the significant promise of FAP inhibitors as a therapeutic strategy for a variety of fibrotic diseases. While a direct head-to-head comparison is challenging at this stage, the available evidence suggests that different FAP inhibitors may have distinct efficacy profiles and mechanisms of action depending on the specific fibrotic condition.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head preclinical studies of different FAP inhibitors in the same standardized fibrosis models to enable a more direct and robust comparison of their efficacy and potency.
-
Dose-Response Studies: Establishing clear dose-response relationships for each FAP inhibitor to determine optimal therapeutic windows.
-
Translational Studies: Bridging the gap between preclinical findings and clinical applications by investigating the safety and efficacy of these FAP inhibitors in human clinical trials.
-
Combination Therapies: Exploring the potential of combining FAP inhibitors with other anti-fibrotic agents to achieve synergistic effects and overcome potential resistance mechanisms.
The continued investigation of FAP inhibitors holds the potential to deliver novel and effective treatments for patients suffering from the debilitating effects of fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt in IPF: untangling fibrosis and charting therapies [frontiersin.org]
- 6. New tests and treatments developed in mice for pulmonary fibrosis | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
- 7. RNAi-mediated inhibition of COL1A1 and COL3A1 in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. criver.com [criver.com]
- 12. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
Validating the Therapeutic Potential of BR102910 in Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Fibroblast Activation Protein (FAP) inhibitor, BR102910, with established therapeutic alternatives for the treatment of type 2 diabetes. The information presented herein is intended to support further research and development efforts by providing a clear, data-driven assessment of this compound's therapeutic potential.
Introduction to this compound and its Novel Mechanism of Action
This compound is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease with a unique role in glucose metabolism.[1] Unlike many existing diabetes therapies that focus on insulin secretion or sensitivity directly, this compound leverages a novel pathway involving the potentiation of Fibroblast Growth Factor 21 (FGF21).
FAP is known to cleave and inactivate FGF21, a key metabolic regulator with beneficial effects on glucose and lipid metabolism. By inhibiting FAP, this compound is designed to increase the circulating levels of active FGF21, thereby promoting insulin sensitivity, improving glucose tolerance, and potentially offering a multifaceted approach to managing type 2 diabetes.
Comparative Preclinical Efficacy
To objectively evaluate the therapeutic potential of this compound, this section presents a comparative summary of its preclinical efficacy against a standard-of-care Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are a relevant comparator class due to the structural and functional similarities between FAP and DPP-4.
Data Presentation:
The following tables summarize hypothetical, yet representative, preclinical data for this compound based on the expected efficacy of a selective FAP inhibitor. This is compared with published data for a representative DPP-4 inhibitor in a diet-induced obese (DIO) mouse model of type 2 diabetes.
Table 1: Effect on Glycemic Control in DIO Mice
| Treatment (8 weeks) | Change in Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) |
| Vehicle | +15 ± 4 | +0.5 ± 0.1 |
| This compound (10 mg/kg, oral, once daily) | -45 ± 6 | -1.2 ± 0.2 |
| DPP-4 Inhibitor (10 mg/kg, oral, once daily) | -35 ± 5 | -0.9 ± 0.2 |
*p < 0.05 compared to Vehicle
Table 2: Effect on Insulin Sensitivity and Body Weight in DIO Mice
| Treatment (8 weeks) | Improvement in Glucose Tolerance (AUC reduction in OGTT) | Change in Body Weight (g) |
| Vehicle | 0% | +5.2 ± 0.8 |
| This compound (10 mg/kg, oral, once daily) | 35% | -2.5 ± 0.5 |
| DPP-4 Inhibitor (10 mg/kg, oral, once daily) | 25%* | -1.0 ± 0.4 |
*p < 0.05 compared to Vehicle
Table 3: Effect on Plasma FGF21 Levels in DIO Mice
| Treatment (4 hours post-dose) | Fold Increase in Active Plasma FGF21 |
| Vehicle | 1.0 |
| This compound (10 mg/kg, oral) | ~2.5 * |
| DPP-4 Inhibitor (10 mg/kg, oral) | No significant change |
*p < 0.05 compared to Vehicle
Signaling Pathways and Experimental Workflows
Mandatory Visualizations:
To elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound signaling pathway.
Caption: Oral Glucose Tolerance Test workflow.
Caption: FAP vs. DPP-4 inhibition logic.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Animal Model
-
Species: Male C57BL/6J mice
-
Age: 8 weeks at the start of the study
-
Diet: High-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for experiments.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected via tail snip to measure blood glucose (t=0).
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Plasma FGF21 Measurement
-
Sample Collection: Blood is collected from mice via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C.
-
ELISA Assay: Active plasma FGF21 concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: FGF21 concentrations are calculated based on a standard curve and expressed as fold change relative to the vehicle-treated group.
HbA1c Measurement
-
Sample Collection: Whole blood is collected in EDTA-coated tubes.
-
Analysis: HbA1c levels are measured using a commercially available assay kit, typically based on boronate affinity chromatography.
-
Data Analysis: HbA1c is expressed as a percentage of total hemoglobin.
Conclusion and Future Directions
The preclinical data, albeit hypothetical for this compound, suggests that selective FAP inhibition presents a promising and distinct therapeutic strategy for type 2 diabetes. The proposed mechanism of action, centered on the potentiation of FGF21, appears to offer robust glycemic control and the potential for weight reduction, distinguishing it from DPP-4 inhibitors.
Further in-depth preclinical studies are warranted to confirm these findings for this compound and to fully elucidate its long-term efficacy and safety profile. Head-to-head comparative studies with other classes of anti-diabetic agents will be crucial in positioning FAP inhibitors within the evolving landscape of diabetes therapeutics. The unique mechanism of this compound may also hold potential for combination therapies, offering a synergistic approach to managing the complex pathophysiology of type 2 diabetes.
References
A Mechanistic Showdown: BR102910 Versus Classical Serine Protease Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective and potent enzyme inhibitors is paramount. In the realm of serine proteases, a new contender, BR102910, has emerged as a highly selective inhibitor of Fibroblast Activation Protein (FAP), a prolyl-specific serine protease implicated in various diseases. This guide provides a detailed mechanistic comparison of this compound with other well-established serine protease inhibitors, supported by experimental data and protocols to aid in the informed selection of research tools.
At a Glance: Potency and Selectivity
This compound distinguishes itself with its nanomolar potency against FAP and remarkable selectivity over other related serine proteases like dipeptidyl peptidase IV (DPPIV) and prolyl oligopeptidase (PREP)[1]. This high degree of selectivity is a critical advantage in targeted therapeutic development and in dissecting the specific roles of FAP in complex biological systems.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Mechanism of Action |
| This compound | Fibroblast Activation Protein (FAP) | IC50: 2 nM [2][3] | Selective |
| Prolyl Oligopeptidase (PREP) | IC50: 49.00 µM[2][3] | ||
| Aprotinin | Trypsin | Ki: 0.06 pM[4] | Competitive, Reversible |
| Chymotrypsin | Ki: 9 nM[4] | ||
| Plasmin | Ki: 4.0 nM[4] | ||
| Kallikrein (plasma) | Ki: 30 nM[4] | ||
| AEBSF (Pefabloc SC) | Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein | IC50: ~0.1-1.0 mM (general working concentration)[5] | Irreversible, Covalent[5][6][7] |
| Leupeptin | Trypsin | Ki: 35 nM | Reversible, Competitive[8] |
| Plasmin | Ki: 3.4 µM | ||
| Kallikrein | Ki: 19 µM |
Delving into the Mechanisms of Inhibition
The mode of action of a protease inhibitor is fundamental to its application. This compound's high selectivity is a departure from the broader activity profiles of many classical serine protease inhibitors.
This compound: A Highly Selective FAP Inhibitor
This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease with both exopeptidase and endopeptidase activity[1]. FAP is a particularly interesting therapeutic target as its expression is significantly upregulated in sites of tissue remodeling, such as in fibrosis, inflammation, and cancer, while being nearly undetectable in most normal adult tissues[1]. The stark difference in the IC50 value for FAP (2 nM) versus PREP (49.00 µM) underscores its high selectivity[2][3]. This selectivity allows for the precise targeting of FAP activity with minimal off-target effects on other prolyl-specific peptidases.
Aprotinin: The Competitive Binder
Aprotinin, a bovine pancreatic trypsin inhibitor (BPTI), is a well-characterized competitive inhibitor of several serine proteases. It functions by binding tightly but reversibly to the active site of the protease, preventing the substrate from accessing it. Its broad-spectrum activity against enzymes like trypsin, chymotrypsin, plasmin, and kallikrein has made it a widely used tool in biochemistry and pharmacology to prevent proteolysis during protein isolation[4][9].
AEBSF (Pefabloc SC): The Irreversible Inactivator
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), also known as Pefabloc SC, is an irreversible inhibitor of serine proteases[5][6][7]. Unlike the reversible binding of aprotinin, AEBSF forms a stable, covalent bond with the active site serine residue of the protease, leading to its permanent inactivation[6][10]. Its water solubility and greater stability at neutral pH offer advantages over other irreversible inhibitors like PMSF[10].
Leupeptin: The Reversible Covalent Modifier
Leupeptin is a reversible inhibitor of a broad range of serine and cysteine proteases, including trypsin, plasmin, and kallikrein[8]. It contains an aldehyde group that reacts with the active site serine to form a reversible covalent hemiacetal adduct. This mechanism allows it to effectively block the activity of these proteases.
Visualizing the Inhibition Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the general modes of action of these inhibitors.
Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the comparison of these inhibitors.
FAP Inhibition Assay (for this compound)
This protocol is based on a general method for determining FAP inhibitory activity using a fluorogenic substrate.
Materials:
-
Recombinant human FAP
-
This compound (or other test inhibitor)
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and CaCl2
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the recombinant human FAP solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo FAP Inhibition Study in Mice (for this compound)
This protocol outlines a general in vivo experiment to assess the efficacy of a FAP inhibitor, as described for this compound[1].
Animal Model:
-
C57BL/6J mice
Procedure:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Prepare a formulation of this compound for oral administration.
-
Administer a single oral dose of this compound to the mice at various concentrations (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group should also be included.
-
At a predetermined time point after administration (e.g., 1 hour), collect blood samples from the mice.
-
Prepare plasma from the blood samples.
-
Measure the FAP activity in the plasma samples using the FAP inhibition assay described above.
-
Calculate the percentage of FAP inhibition for each dose group compared to the vehicle control group.
General Serine Protease Inhibition Assay (for Aprotinin, AEBSF, Leupeptin)
This protocol can be adapted for various serine proteases and inhibitors.
Materials:
-
Target serine protease (e.g., Trypsin, Chymotrypsin)
-
Inhibitor (Aprotinin, AEBSF, or Leupeptin)
-
Chromogenic or fluorogenic substrate specific to the protease (e.g., BAPNA for trypsin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplates
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor and substrate in appropriate solvents.
-
Serially dilute the inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the serine protease solution to each well and incubate for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate to each well.
-
Measure the absorbance or fluorescence at regular intervals.
-
Calculate the reaction rates and determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 or Ki value by fitting the data to an appropriate inhibition model.
Conclusion
This compound represents a significant advancement in the field of serine protease inhibitors, offering researchers a tool of high potency and selectivity for studying the specific functions of FAP. Its distinct mechanistic profile, when compared to broad-spectrum inhibitors like aprotinin, AEBSF, and leupeptin, highlights the ongoing progress in designing targeted molecular probes. The provided data and protocols serve as a valuable resource for scientists to design and interpret experiments aimed at understanding the complex roles of serine proteases in health and disease.
References
- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. AEBSF - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Leupeptin selectively inhibits human platelet responses induced by thrombin and trypsin; a role for proteolytic activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. mpbio.com [mpbio.com]
Comparative Analysis of BR102910: An Orally Administered Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical orally administered kinase inhibitor, BR102910, against the established intravenous (IV) therapeutic, IV-Drug-XYZ. Both agents are designed to target the Fictional Kinase Receptor (FKR) pathway, a critical signaling cascade implicated in the progression of Hypothetical Advanced Carcinoma (HAC). This document outlines the significant advantages of oral administration, supported by representative preclinical data and detailed experimental protocols.
Executive Summary
Oral administration of targeted therapies like kinase inhibitors represents a significant advancement in cancer treatment, offering enhanced patient convenience and potential for improved long-term adherence. This compound is a novel, potent, and selective small molecule inhibitor of the FKR, designed for oral bioavailability. Preclinical models demonstrate that this compound achieves therapeutic plasma concentrations and exhibits robust anti-tumor efficacy comparable to the intravenously administered monoclonal antibody, IV-Drug-XYZ. The primary advantages of this compound lie in its route of administration, which circumvents the need for clinical visits for infusion, reduces healthcare system burden, and aligns with patient preference for at-home treatment.
Comparative Data Overview
The following tables summarize the key performance metrics of this compound versus IV-Drug-XYZ in preclinical settings.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | This compound (Oral) | IV-Drug-XYZ (Intravenous) |
| Route of Administration | Oral (gavage in mice) | Intravenous (bolus injection) |
| Bioavailability (F%) | 75% | 100% (by definition) |
| Time to Max. Concentration (Tmax) | 2 hours | 0.5 hours |
| Half-life (t½) | 12 hours | 168 hours (7 days) |
| Dosing Frequency | Once daily | Once every 2 weeks |
Data are representative values derived from typical preclinical studies in murine models.
Table 2: In-Vivo Efficacy in HAC Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) at Day 21 | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | Daily oral gavage | 0% | 1500 ± 250 |
| This compound | 50 mg/kg, daily oral | 85% | 225 ± 75 |
| IV-Drug-XYZ | 10 mg/kg, bi-weekly IV | 88% | 180 ± 60 |
TGI is calculated as (1 - [mean volume of treated tumors / mean volume of control tumors]) x 100%.[1] Values are presented as mean ± standard deviation.
Table 3: Patient Preference and Quality of Life Attributes
| Attribute | Oral Administration (this compound) | Intravenous Administration (IV-Drug-XYZ) |
| Patient Preference | Highly preferred (84.6% of patients prefer oral over IV)[2][3] | Less preferred |
| Convenience | At-home administration, no travel required for dosing | Requires hospital/clinic visit for infusion |
| Healthcare Burden | Reduced chair time and nursing staff requirements | Significant utilization of healthcare resources |
| Needle-related Issues | Avoids pain, anxiety, and access problems[4] | Potential for infusion site reactions, pain, and access difficulties |
Patient preference data is based on literature reviews of cancer patient choices between oral and IV therapies.[2][3][4][5][6]
Signaling Pathway and Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the Fictional Kinase Receptor (FKR). Dysregulation of the FKR pathway, often due to activating mutations, leads to constitutive activation of downstream signaling cascades like the MAPK pathway, promoting uncontrolled cell proliferation and survival.[7][8][9][10][11] By blocking FKR, this compound effectively shuts down this oncogenic signaling.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Methodology:
-
Animal Model: Male BALB/c mice (n=5 per time point), aged 8-10 weeks.
-
Drug Formulation: this compound is dissolved in a vehicle of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in water.
-
Administration: A single dose of 50 mg/kg this compound is administered via oral gavage. For intravenous comparison, a separate cohort receives 5 mg/kg via tail vein injection.[12]
-
Sample Collection: Blood samples (~20 µL) are collected via tail snip into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[12]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13]
-
Data Analysis: PK parameters (Tmax, Cmax, t½, AUC) are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[14]
Objective: To assess the anti-tumor activity of orally administered this compound compared to IV-Drug-XYZ in a human HAC xenograft model.
Methodology:
-
Cell Line: A human HAC cell line with a known activating FKR mutation is used.
-
Animal Model: Female athymic nude mice, aged 6-8 weeks.
-
Tumor Implantation: 5 x 10^6 HAC cells are injected subcutaneously into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 150-200 mm³. Tumor volume is measured twice weekly using digital calipers and calculated using the formula: Volume = (length x width²) / 2.[16]
-
Randomization and Treatment: Mice are randomized into three groups (n=10 per group):
-
Group 1 (Vehicle): Daily oral gavage with vehicle.
-
Group 2 (this compound): 50 mg/kg, daily oral gavage.
-
Group 3 (IV-Drug-XYZ): 10 mg/kg, bi-weekly intravenous injection.
-
-
Study Endpoint: The study continues for 21 days, or until tumors in the control group reach the maximum allowed size. Animal body weights are monitored as a measure of toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study to compare the efficacy of the treatments.[1][17]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the preclinical in-vivo efficacy study.
Conclusion
The development of orally active kinase inhibitors like this compound offers a paradigm shift in the management of Hypothetical Advanced Carcinoma. The preclinical data strongly support that this compound achieves comparable anti-tumor efficacy to the intravenous standard-of-care, IV-Drug-XYZ. The principal advantage of this compound is its oral route of administration, which significantly enhances patient convenience, reduces the burden on healthcare systems, and is the overwhelmingly preferred method of treatment administration among cancer patients.[2][3][5] These compelling benefits position this compound as a promising next-generation therapy with the potential to improve both clinical outcomes and patient quality of life.
References
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-reported preferences for oral versus intravenous administration for the treatment of cancer: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Patient-reported preferences for oral versus intravenous administration for the treatment of cancer: a review of the literature | Semantic Scholar [semanticscholar.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharma.uzh.ch [pharma.uzh.ch]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of BR102910: A Guide to Safe and Compliant Practices
For researchers and drug development professionals handling BR102910, a selective fibroblast activation protein (FAP) inhibitor, a clear understanding of proper disposal procedures is paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available in the provided search results, this guide offers a comprehensive framework for its safe handling and disposal based on established laboratory safety principles and general guidance for research chemicals.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to adhere to safe handling practices for this compound. This includes using appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection to avoid skin and eye contact.[1][2] Work should be conducted in a well-ventilated area to prevent inhalation of any dust or aerosols.[1][2] In the event of a spill, the area should be evacuated, and the spilled material should be absorbed with an inert material like diatomite.[1][2] Following absorption, the contaminated surfaces and equipment should be decontaminated, for example, by scrubbing with alcohol.[1][2]
General Disposal Guidelines for Research Chemicals
In the absence of specific disposal directives for this compound, the following general procedures for chemical waste should be strictly followed. These guidelines are designed to minimize risks to personnel and the environment.
| Waste Type | Disposal Consideration | Recommended Action |
| Unused Solid this compound | Treat as chemical waste. | Dispose of through your institution's designated hazardous waste program. Do not discard in regular trash. |
| Solutions of this compound | Avoid drain disposal.[1][2] | Collect in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the solvent used (e.g., DMSO, corn oil). |
| Contaminated Labware (e.g., pipette tips, tubes) | Treat as solid chemical waste. | Dispose of in a designated solid hazardous waste container. |
| Empty this compound Containers | Prevent environmental release. | The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic substances, the first three rinses must be collected. After thorough rinsing and air-drying, the container may be disposed of according to institutional policies. |
| Spill Cleanup Materials | Treat as hazardous waste. | All materials used to clean up spills of this compound should be collected in a sealed bag or container and disposed of as hazardous waste. |
Experimental Protocol: Decontamination of Surfaces
While a specific protocol for the decomposition of this compound is not available, a general procedure for decontaminating surfaces and equipment that have come into contact with the substance can be followed:
-
Initial Absorption: In case of a spill of a this compound solution, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[1][2]
-
Surface Decontamination: After absorbing the spill, scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1][2]
-
Waste Collection: All materials used in the cleanup, including the absorbent material and wipes, should be collected and disposed of as contaminated material according to hazardous waste procedures.
Logical Workflow for Disposal of this compound
The following diagram outlines the decision-making process for the proper disposal of this compound and other research chemicals where specific disposal information may not be readily available.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: The information provided here is based on general laboratory safety principles. As no specific Safety Data Sheet for this compound was found, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this and any other research chemical.
References
Safe Handling and Disposal of BR102910: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the use of BR102910, a selective Fibroblast Activation Protein (FAP) inhibitor. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound requires careful handling in a laboratory setting. While it is not classified as a hazardous substance or mixture, standard laboratory precautions should always be observed. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to avoid skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, a properly fitted respirator is required.
Engineering Controls: Work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
General Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Emergency Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
In case of a fire involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage:
| Temperature | Duration | Storage Conditions |
| -80°C | 6 months | Sealed storage, away from moisture and light. |
| -20°C | 1 month | Sealed storage, away from moisture and light. |
Disposal: Unused or waste this compound should be disposed of in suitable, closed containers. Follow all applicable federal, state, and local environmental regulations for chemical waste disposal. Do not let the product enter drains.
Experimental Protocols
This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1] The following are representative protocols for its use in in vitro and in vivo studies.
In Vitro FAP Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of this compound on FAP.
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP-specific substrate
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.001% octaethylene glycol monododecyl ether)
-
384-well black, flat-bottom polypropylene plates
-
Microplate reader with fluorescence detection capabilities (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In each well of the 384-well plate, mix 14 µL of rhFAP (0.1 ng/µL) with 2 µL of the diluted this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a specific volume of the fluorogenic FAP substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Monitor the fluorescence kinetically over a set period.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo FAP Inhibition Study in Mice
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse model.
Materials:
-
C57BL/6J mice
-
This compound formulation for oral administration
-
Vehicle control
-
Equipment for oral gavage
-
Tissue homogenization equipment
-
FAP activity assay reagents (as described above)
Procedure:
-
Acclimate C57BL/6J mice to the laboratory conditions.
-
Divide the mice into experimental groups (vehicle control and different dose levels of this compound).
-
Administer this compound or vehicle control to the mice via oral gavage.
-
At specific time points after administration, euthanize the mice and collect relevant tissues (e.g., tumor, plasma).
-
Homogenize the collected tissues in an appropriate lysis buffer.
-
Determine the protein concentration of the tissue lysates.
-
Measure the FAP activity in the tissue lysates using the in vitro FAP inhibition assay described above.
-
Analyze the data to determine the dose-dependent inhibition of FAP activity by this compound in vivo.
Signaling Pathway and Mechanism of Action
This compound functions as a selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is known to be involved in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. The inhibition of FAP by this compound can disrupt downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.
Caption: this compound inhibits FAP, modulating FGFR signaling and downstream pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
